molecular formula C9H7F3O2 B179515 4'-(Trifluoromethoxy)acetophenone CAS No. 85013-98-5

4'-(Trifluoromethoxy)acetophenone

Cat. No.: B179515
CAS No.: 85013-98-5
M. Wt: 204.15 g/mol
InChI Key: MOEXTBIPPMLEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4′ -(Trifluoromethoxy)acetophenone is an organic building block. It is also referred as p-(trifluoromethoxy)acetophenone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXTBIPPMLEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234076
Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85013-98-5
Record name 1-[4-(Trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85013-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical and chemical properties of 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications.

Chemical and Physical Properties

This compound, also known as 1-[4-(trifluoromethoxy)phenyl]ethanone, is a ketone derivative with the chemical formula C₉H₇F₃O₂.[1] It is commonly used as an organic building block in various chemical syntheses.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 85013-98-5[1][3][4]
Molecular Formula C₉H₇F₃O₂[1][5]
Molecular Weight 204.15 g/mol [1][3][5]
Appearance Crystalline Powder, Yellow to light brown or Light orange to yellow to green clear liquid[1][5]
Boiling Point 100 °C[1][2]
Density 1.278 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.455[1][6]
Flash Point 88 °C (190.4 °F) - closed cup[3][6]
Storage Temperature Room Temperature, Sealed in dry[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • (Trifluoromethoxy)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add acetyl chloride to the cooled suspension.

  • To this mixture, add (trifluoromethoxy)benzene dropwise via an addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Below is a generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

G Synthesis Workflow of this compound cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl3 in DCM B Cool to 0-5 °C A->B C Add Acetyl Chloride B->C D Add (Trifluoromethoxy)benzene C->D Initiate Reaction E Warm to Room Temperature D->E F Stir for 2-4 hours E->F G Quench with Ice/HCl F->G Proceed to Work-up H Extract with DCM G->H I Wash with HCl, NaHCO3, Brine H->I J Dry with MgSO4 I->J K Concentrate in vacuo J->K Isolate Crude Product L Purify (Distillation/Chromatography) K->L M This compound L->M

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) and multiplets in the aromatic region corresponding to the protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching from the aromatic ring and methyl group, and strong C-F stretching vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.15 g/mol .[7] Fragmentation patterns may include the loss of a methyl group or the acetyl group.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is a precursor for the synthesis of various therapeutic agents.

  • Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethoxy group can enhance the efficacy and stability of pesticides and herbicides.

  • Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make this compound a useful building block for the development of advanced polymers and liquid crystals.

The general workflow for utilizing this compound in further chemical synthesis is outlined in the diagram below.

G Application Workflow of this compound A This compound B Chemical Modification (e.g., Reduction, Halogenation, Condensation) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Final Product (Pharmaceutical, Agrochemical, Material) D->E

Caption: Synthetic utility of the target compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][6] It may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Use in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The trifluoromethoxy group provides a powerful tool for chemists to modulate the properties of target molecules, leading to advancements in drug discovery, agrochemical development, and materials science. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.

References

A Technical Guide to 4'-(trifluoromethoxy)acetophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Overview of the Versatile Organic Intermediate, 4'-(trifluoromethoxy)acetophenone

This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its applications, particularly in the synthesis of biologically active molecules. Included are key quantitative data, safety information, and graphical representations of relevant chemical and biological pathways.

Core Compound Identification

CAS Number: 85013-98-5[1]

Molecular Formula: C₉H₇F₃O₂[2]

Physicochemical and Spectroscopic Data

This compound is a versatile organic building block, also known as p-(trifluoromethoxy)acetophenone. Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 204.15 g/mol [2]
Appearance Clear yellow to light orange/green liquid or crystalline powder[3]
Density 1.278 g/mL at 25 °C[3]
Boiling Point 100 °C[3]
Refractive Index (n20/D) 1.455[3]
Flash Point 88 °C (190.4 °F) - closed cup[3]
Storage Temperature Room Temperature; sealed in dry conditions[3]

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks and Signals
¹H NMR Signals for the acetyl methyl group and aromatic protons.
¹³C NMR Signals for the carbonyl carbon and carbons bonded to fluorine atoms.
¹⁹F NMR A distinct singlet for the trifluoromethoxy group.
Infrared (IR) A strong absorption band around 1680-1700 cm⁻¹ (C=O stretching).
Mass Spectrometry (MS) A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section details the synthesis of this compound and its subsequent use in the preparation of a chalcone derivative, a class of compounds with significant biological activity.[4]

Synthesis of this compound

This two-step protocol involves the formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the target ketone.[5]

Step 1: Synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanol

  • Dissolve 4-(trifluoromethoxy)benzaldehyde (1.58 g, 8.31 mmol) in tetrahydrofuran (THF, 12 mL) in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Slowly add methylmagnesium chloride (3.88 mL of a 3M solution, 11.63 mmol) to the cooled solution.[5]

  • Stir the reaction mixture at 0°C for 1 hour.[5]

  • Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).[5]

  • Extract the product with ethyl acetate (100 mL).[5]

  • Wash the organic phase with brine (100 mL) and dry it over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Concentrate the solution under reduced pressure to obtain the crude alcohol product.[5]

Step 2: Oxidation to this compound

  • Dissolve the alcohol from Step 1 (0.83 g, 4.03 mmol) in dichloromethane (DCM, 20 mL) and cool to 0°C.[5]

  • Add sodium bicarbonate (0.338 g, 4.03 mmol) and Dess-Martin periodinane (2.56 g, 6.04 mmol) to the solution.[5]

  • Stir the resulting mixture for 3 hours at 0°C.[5]

  • Remove approximately 70% of the solvent volume using a rotary evaporator.[5]

  • Purify the residue by silica gel chromatography, eluting with a gradient of 0-10% ethyl acetate in hexane, to yield pure this compound.[5]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 4-(trifluoromethoxy)benzaldehyde C Intermediate Alcohol A->C 1 hr B Methylmagnesium chloride in THF, 0°C B->C D Intermediate Alcohol F This compound D->F 3 hrs E Dess-Martin periodinane, NaHCO3 in DCM, 0°C E->F

Caption: Synthesis workflow for this compound.

Synthesis of 4-trifluoromethoxy Chalcone via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcones, which can be adapted using this compound.

  • In an Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of a substituted benzaldehyde in ethanol (95%).[6]

  • Stir the mixture at room temperature until all solids are dissolved.[6]

  • Prepare a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).[6]

  • Slowly add the NaOH solution dropwise to the stirred ethanol solution.[6]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, pour the mixture into a beaker containing approximately 50 g of crushed ice.[6]

  • Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until a pH of ~7 is reached.[6]

  • Collect the precipitated solid by vacuum filtration and wash with cold distilled water.[6]

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[6]

  • Dry the purified product and characterize it using spectroscopic methods (NMR, IR) and determine its melting point.[6]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The trifluoromethoxy group often enhances biological activity and metabolic stability.[7]

A notable application is in the synthesis of chalcone derivatives. 4-Trifluoromethoxy chalcone (4TFM), derived from this acetophenone, has been identified as a potent inducer of apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology.[4]

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

To identify the cellular targets of compounds like 4-trifluoromethoxy chalcone, the DARTS method can be employed. This technique leverages the principle that a protein bound to a small molecule ligand is stabilized and thus more resistant to proteolysis.[4]

G A Prepare Cell Lysate B Treat Lysate Aliquots with Drug (4TFM) or Vehicle A->B C Add Protease (e.g., Pronase) to both samples B->C D Incubate to allow digestion C->D E Stop digestion and prepare samples for SDS-PAGE D->E F Run SDS-PAGE Gel E->F G Visualize Protein Bands F->G H Excise Protected Bands (Present only in drug-treated lane) G->H I Protein Identification (Mass Spectrometry) H->I J Identify Potential Drug Target(s) I->J

Caption: Workflow for the DARTS experimental method.

Signaling Pathway: Induction of Apoptosis via Death Receptor 5

Derivatives of this compound, such as certain chalcones, can trigger apoptotic pathways in cancer cells.[4] One mechanism involves the upregulation of Death Receptor 5 (DR5). The binding of its ligand, TRAIL, to DR5 initiates a signaling cascade that leads to programmed cell death.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm TRAIL TRAIL Ligand DR5 Death Receptor 5 (DR5) TRAIL->DR5 Binding FADD FADD DR5->FADD Recruitment Casp8 Pro-Caspase-8 FADD->Casp8 Recruitment aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Simplified DR5-mediated apoptotic signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for related aromatic ketones should be followed. The related compound, 4'-(trifluoromethyl)acetophenone, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Recommended Handling Procedures:

  • Handle in a well-ventilated area.[7]

  • Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[7]

  • Avoid contact with skin and eyes.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

First Aid Measures:

  • If inhaled: Move the person into fresh air.[9]

  • In case of skin contact: Wash off with soap and plenty of water.[9]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

  • If swallowed: Rinse mouth with water and consult a physician.[9]

Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-(trifluoromethoxy)acetophenone, a key organic building block in the synthesis of pharmaceuticals and agrochemicals. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. The unique electronic properties imparted by the trifluoromethoxy group make a thorough spectroscopic understanding essential for its application in research and development.

Data Presentation

The following sections summarize the anticipated quantitative data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds, providing a robust baseline for experimental verification.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05Doublet2HAromatic (ortho to C=O)
~7.35Doublet2HAromatic (ortho to OCF₃)
~2.60Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~196.5Carbonyl (C=O)
~152.0Aromatic (C-OCF₃)
~135.0Aromatic (quaternary, C-C=O)
~131.0Aromatic (ortho to C=O)
~120.5 (quartet, J ≈ 257 Hz)Trifluoromethoxy (-OCF₃)
~120.0Aromatic (ortho to OCF₃)
~26.5Methyl (-CH₃)

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -58.0SingletTrifluoromethoxy (-OCF₃)

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O (Aryl ketone stretch)
~1600, ~1500MediumC=C (Aromatic ring stretch)
~1260StrongC-O-C (Asymmetric stretch)
~1220StrongC-F (Asymmetric stretch of OCF₃)
~1170StrongC-F (Symmetric stretch of OCF₃)
~840StrongC-H (Para-substituted aromatic out-of-plane bend)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative IntensityAssignment
204Moderate[M]⁺ (Molecular Ion)
189High[M - CH₃]⁺
161Low[M - CH₃ - CO]⁺
121Moderate[C₇H₄OF]⁺
77Low[C₆H₅]⁺
43Moderate[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • The spectrometer is typically operated at a frequency of 400 MHz or higher.

    • The sample is inserted into the magnet and allowed to thermally equilibrate.

    • The magnetic field is locked onto the deuterium signal of the CDCl₃.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse experiment is utilized with a 90° pulse angle.

    • Typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

    • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • The spectrometer is operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The spectral width is set to encompass the expected range of chemical shifts (0-220 ppm).

    • The FID is processed with an exponential multiplication to improve the signal-to-noise ratio.

    • The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • The spectrometer is tuned to the appropriate frequency for ¹⁹F (e.g., 376 MHz for a 400 MHz ¹H instrument).

    • A simple one-pulse experiment is sufficient.

    • Proton decoupling is generally applied.

    • The spectrum is referenced to an external standard, such as CFCl₃ at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation and ATR-FTIR Acquisition:

    • The Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

    • A background spectrum of the clean, empty ATR crystal is collected.

    • A small drop of neat this compound is placed directly onto the center of the ATR crystal.

    • The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Electron Ionization (EI):

    • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet, where it is vaporized.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

3.1 Molecular Structure and Spectroscopic Correlation

Figure 1. Key structural features and their spectroscopic correlations.

3.2 Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation start Sample Acquisition (this compound) prep Sample Preparation (Dissolution/Neat) start->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr ir IR Spectroscopy (ATR-FTIR) prep->ir ms Mass Spectrometry (EI-MS) prep->ms data_proc Data Processing (Transformation, Correction) nmr->data_proc ir->data_proc ms->data_proc interp_nmr Assign Chemical Shifts & Coupling Constants data_proc->interp_nmr interp_ir Identify Functional Group Vibrations data_proc->interp_ir interp_ms Determine Mol. Weight & Fragmentation data_proc->interp_ms structure Structural Elucidation & Purity Assessment interp_nmr->structure interp_ir->structure interp_ms->structure

Figure 2. General workflow for spectroscopic analysis.

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, which diverge significantly from its non-fluorinated counterpart, the methoxy group (-OCH₃), offer a powerful tool for fine-tuning molecular characteristics to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of the electronic effects of the trifluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a comprehensive understanding.

Core Electronic Effects: A Duality of Inductive and Resonance Contributions

The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive electron withdrawal and weak resonance electron donation.

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, leading to a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect is paramount in defining the group's overall electron-withdrawing nature and significantly influences the acidity and basicity of neighboring functional groups.

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be delocalized into an adjacent π-system, resulting in a weak electron-donating resonance effect. However, the strong inductive pull of the CF₃ group significantly diminishes the electron-donating capacity of the oxygen, making this resonance effect considerably weaker than that of the methoxy group.

This duality is visually represented in the following diagram:

electronic_effects OCF3 Trifluoromethoxy Group (-OCF₃) Inductive Strong Inductive Effect (-I) OCF3->Inductive σ-bond polarization Resonance Weak Resonance Effect (+R) OCF3->Resonance π-system delocalization Overall Net Electron-Withdrawing Inductive->Overall Resonance->Overall

Figure 1: Dominant Electronic Effects of the Trifluoromethoxy Group.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethoxy group can be quantified using various linear free-energy relationship (LFER) parameters, most notably the Hammett constants. These parameters provide a numerical representation of the electron-donating or -withdrawing strength of a substituent.

Parametermeta (σm)para (σp)Field (F)Resonance (R)Hansch Lipophilicity (π)Dipole Moment (Debye)
-OCF₃ 0.400.350.43-0.08+1.04[1]2.37 (Trifluoromethoxybenzene)
-OCH₃ 0.12-0.270.29-0.56-0.021.26 (Anisole)[2][3]
-CF₃ 0.430.540.450.09+0.88[1]2.86 (Trifluoromethylbenzene)[4]
-Cl 0.370.230.45-0.22+0.711.70 (Chlorobenzene)
-NO₂ 0.710.780.650.13-0.284.22 (Nitrobenzene)

Table 1: Comparison of Electronic and Physicochemical Parameters.

The data clearly illustrates that the -OCF₃ group is a strong electron-withdrawing group, as indicated by its positive Hammett constants. Its field effect (F) is comparable to that of the -CF₃ and -Cl groups, while its resonance effect (R) is weakly electron-donating. Notably, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1]

The influence of the trifluoromethoxy group on the acidity of phenols and the basicity of anilines is a direct consequence of its electronic properties.

CompoundpKa
Phenol9.95
4-Trifluoromethoxyphenol8.81
4-Trifluoromethylphenol8.68[5]
Aniline4.63
3-Trifluoromethoxyaniline3.49
3-Trifluoromethylaniline3.20

Table 2: pKa Values of Substituted Phenols and Anilines.

The lower pKa of 4-trifluoromethoxyphenol compared to phenol indicates increased acidity due to the stabilization of the phenoxide anion by the electron-withdrawing -OCF₃ group. Similarly, the lower pKa of 3-trifluoromethoxyaniline signifies reduced basicity, as the electron-withdrawing substituent decreases the electron density on the nitrogen atom.

Experimental Protocols for Determining Electronic Effects

Determination of pKa by Potentiometric Titration

A standard method for quantifying the electronic influence of a substituent on an acidic or basic functional group is through the determination of its pKa value using potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the compound of interest (e.g., 4-trifluoromethoxyphenol) of a known concentration (typically 0.01 M) in a suitable solvent system (e.g., water or a water-ethanol mixture).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) for an acidic analyte or a strong acid (e.g., 0.1 M HCl) for a basic analyte.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker and immerse the calibrated pH electrode.

    • Incrementally add the titrant solution, recording the pH at each addition. Smaller increments should be used near the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[6][7]

The workflow for this experimental protocol can be visualized as follows:

pKa_determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Analyte Prepare Analyte Solution (e.g., 0.01 M 4-OCF3-phenol) Calibrate Calibrate pH Meter Analyte->Calibrate Titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) Titrant->Calibrate Titrate Incrementally Add Titrant & Record pH Calibrate->Titrate Plot Plot pH vs. Volume Titrate->Plot EquivPoint Determine Equivalence Point Plot->EquivPoint HalfEquiv Determine Half-Equivalence Point EquivPoint->HalfEquiv pKa pKa = pH at Half-Equivalence HalfEquiv->pKa

Figure 2: Experimental Workflow for pKa Determination.
Probing Electronic Effects with ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the electronic environment of fluorine-containing molecules. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in electron density, making it an excellent probe for substituent effects.

Methodology:

  • Sample Preparation: Prepare solutions of a series of para- or meta-substituted fluorinated compounds (e.g., substituted trifluoromethoxybenzenes) in a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each compound under identical experimental conditions (temperature, concentration, etc.).

  • Data Analysis:

    • Measure the ¹⁹F chemical shifts for each compound.

    • Correlate the observed chemical shifts with the Hammett constants (σ) of the substituents. A linear relationship is often observed, where electron-withdrawing groups cause a downfield shift (more positive ppm value) and electron-donating groups cause an upfield shift (more negative ppm value).

Impact on Molecular Properties and Drug Design

Dipole Moment and Electrostatic Potential

The strong electron-withdrawing nature of the trifluoromethoxy group significantly impacts the overall molecular dipole moment and the electrostatic potential surface of a molecule. Compared to anisole, which has a dipole moment of 1.26 D, trifluoromethoxybenzene exhibits a larger dipole moment of 2.37 D.[2][3] This increased polarity can influence drug-receptor interactions and solubility.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For trifluoromethoxybenzene, the MEP map would show a region of negative electrostatic potential (electron-rich) around the oxygen atom and a region of positive electrostatic potential (electron-poor) around the fluorine atoms and the aromatic ring. This information is crucial for predicting non-covalent interactions with biological targets.

The process of generating an MEP map using computational chemistry software like Gaussian can be outlined as follows:

mep_calculation start Optimized Molecular Geometry gaussian Perform Single-Point Energy Calculation (e.g., Gaussian with 'prop=grid' keyword) start->gaussian cube Generate Cube File (Electron Density & Electrostatic Potential) gaussian->cube visualize Visualize MEP on Electron Density Surface (e.g., GaussView, VMD) cube->visualize mep_map Molecular Electrostatic Potential Map visualize->mep_map

Figure 3: Workflow for Generating an MEP Map.
Lipophilicity and Metabolic Stability

The trifluoromethoxy group is highly lipophilic, as quantified by its positive Hansch π value of +1.04.[1] This property is often exploited in drug design to enhance membrane permeability and improve oral bioavailability. The replacement of a metabolically labile methoxy group with a robust trifluoromethoxy group can also significantly increase metabolic stability by blocking oxidative demethylation by cytochrome P450 enzymes.[1]

Case Study: The Trifluoromethoxy Group in Signaling Pathway Modulation

The unique electronic properties of the trifluoromethoxy group have been leveraged in the design of drugs that modulate various signaling pathways. For instance, compounds bearing this moiety have been investigated as inhibitors of kinases, proteases, and other enzymes.

While a specific, universally applicable signaling pathway diagram is not feasible, a generalized representation of how a trifluoromethoxy-containing drug might inhibit a kinase signaling cascade is presented below. The drug, through its specific physicochemical properties conferred in part by the -OCF₃ group, binds to the active site of a kinase, preventing the phosphorylation of a downstream substrate and thereby blocking the signal transduction.

signaling_pathway cluster_pathway Kinase Signaling Cascade Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response Drug Drug with -OCF₃ Group Drug->Kinase2 inhibits

Figure 4: Inhibition of a Kinase Signaling Pathway.

Conclusion

The trifluoromethoxy group is a multifaceted substituent with a profound impact on the electronic and physicochemical properties of organic molecules. Its strong electron-withdrawing inductive effect, coupled with high lipophilicity and metabolic stability, makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is essential for the rational design of novel compounds with tailored properties for a wide range of applications. This guide provides a foundational framework for researchers to harness the unique attributes of the trifluoromethoxy group in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and reactivity characteristics of 4'-(trifluoromethoxy)acetophenone, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds.

Core Compound Properties

This compound is a substituted acetophenone featuring a trifluoromethoxy group at the para position of the phenyl ring. This functional group significantly influences the molecule's physicochemical properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85013-98-5[1][2][3][4]
Molecular Formula C₉H₇F₃O₂[1][3]
Molecular Weight 204.15 g/mol [1][3]
Appearance Liquid[1][2]
Density 1.278 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.455[1][2]
Boiling Point 100-102 °C[3]
Flash Point 88 °C (closed cup)[2]

Solubility Profile

The trifluoromethoxy group imparts a degree of lipophilicity to the molecule, leading to good solubility in a range of common organic solvents. While precise quantitative solubility data is not extensively available in the public domain, the compound is qualitatively described as having improved solubility in various organic solvents.

Table 2: Qualitative Solubility of this compound

SolventExpected SolubilityRationale
Water LowThe molecule is largely nonpolar, with the trifluoromethoxy and acetophenone moieties contributing to its hydrophobic character.
Methanol SolubleAs a polar protic solvent, methanol can engage in dipole-dipole interactions.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent that can solvate the molecule.
Acetone SolubleA polar aprotic solvent that can effectively dissolve the compound through dipole-dipole interactions.
Dichloromethane SolubleA nonpolar solvent that can readily dissolve the largely nonpolar acetophenone derivative.
Ethyl Acetate SolubleA moderately polar aprotic solvent capable of solvating the compound.
Tetrahydrofuran (THF) SolubleA polar aprotic ether that is a good solvent for a wide range of organic compounds.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of organic compounds involves the following steps:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solute: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined. Alternatively, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the solute in the saturated solution.

A general workflow for solubility testing is depicted below.

G General Solubility Testing Workflow start Start add_solute Add excess solute to a known volume of solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate separate Separate undissolved solute (filtration/centrifugation) equilibrate->separate quantify Quantify solute in the saturated solution separate->quantify end End quantify->end

A generalized workflow for determining compound solubility.

Reactivity Profile

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing trifluoromethoxy group and the acetyl group on the aromatic ring. This electronic environment makes the compound a valuable intermediate in various organic transformations.

Acidity of the α-Protons

Table 3: Acidity of 4'-(substituted)acetophenones

CompoundpKaReference
p-Fluoroacetophenone18.5[5][6]
This compound Estimated to be slightly lower than 18.5-

The trifluoromethoxy group is more electron-withdrawing than a fluorine atom, which would be expected to further stabilize the enolate anion, thus resulting in a slightly lower pKa.

Experimental Protocol for pKa Determination by Potentiometric Titration

The pKa of an acidic compound like an acetophenone can be determined experimentally using potentiometric titration.[7][8]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.[7]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.

Electrophilic Aromatic Substitution

The trifluoromethoxy group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the deactivating acetyl group will also influence the position of further substitution.

Nucleophilic Acyl Addition and Substitution

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This allows for a variety of reactions, including reductions, Grignard reactions, and Wittig reactions. The electron-withdrawing nature of the trifluoromethoxy group can enhance the electrophilicity of the carbonyl carbon.

The conceptual influence of the trifluoromethoxy substituent on the reactivity of the acetophenone core can be visualized as follows:

G Factors Influencing Reactivity of this compound substituent 4'-Trifluoromethoxy Group (Electron-Withdrawing) aromatic_ring Aromatic Ring substituent->aromatic_ring Inductive Effect (-I) Resonance Effect (-M) acetyl_group Acetyl Group aromatic_ring->acetyl_group Electronic Influence alpha_protons α-Protons (Increased Acidity) acetyl_group->alpha_protons Stabilizes Conjugate Base carbonyl_carbon Carbonyl Carbon (Enhanced Electrophilicity) acetyl_group->carbonyl_carbon Site of Nucleophilic Attack

Influence of the trifluoromethoxy group on reactivity.

Conclusion

This compound is a versatile building block with a favorable solubility and reactivity profile for applications in pharmaceutical and materials science research. Its enhanced solubility in organic solvents facilitates its use in a variety of reaction conditions. The electron-withdrawing nature of the trifluoromethoxy group modulates the reactivity of the acetyl group and the aromatic ring, providing opportunities for diverse synthetic transformations. Further quantitative studies on its solubility and reactivity would be beneficial for optimizing its use in complex synthetic pathways.

References

safety and handling guidelines for 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4'-(Trifluoromethoxy)acetophenone

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's hazards, safe handling procedures, emergency responses, and physical and chemical properties.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] It is also a combustible liquid.[6]

GHS Classification:

  • Skin Corrosion/Irritation, Category 2[1][3][4][7]

  • Serious Eye Damage/Eye Irritation, Category 2/2A[1][3][4][7]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system)[1][3][4]

  • Harmful if swallowed (Acute toxicity, Oral), Category 4[5][8]

Signal Word: Warning[1][2][3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[5][8]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[2][3]

  • H227: Combustible liquid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C9H7F3O2[2]
Molecular Weight 204.15 g/mol [6]
Appearance Light orange to Yellow to Green clear liquid / Crystalline Powder[9]
Density 1.278 g/mL at 25 °C[6][9]
Boiling Point 100 °C[9]
Flash Point 88 °C (190.4 °F) - closed cup[6]
Refractive Index n20/D 1.455[6][9]
Storage Class 10 - Combustible liquids[6]

Handling and Storage

Safe Handling:

  • Ventilation: Use only outdoors or in a well-ventilated area.[1][3][5] Provide appropriate exhaust ventilation at places where dust or vapors may form.[2]

  • Personal Contact: Avoid all personal contact, including inhalation of dust, fumes, or vapors.[5] Do not get in eyes, on skin, or on clothing.[4][10][11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4][10][11] Do not eat, drink, or smoke when using this product.[5][8] Contaminated work clothing should not be allowed out of the workplace.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][10][11]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][3][6][10][11] Keep the container tightly closed.[2][3][4][10][11]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][10][11] Store away from these materials.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

Protection TypeSpecificationSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3][7]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use. Wear a lab coat or other protective clothing to prevent skin exposure.[1][2][3][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK-P2 (EU) or OV/AG/P99 (US)).[2][7]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a physician.[1][2][3][4][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.[1][2][3][4][7]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][2][10] Water mist may be used to cool closed containers.[1][10]

  • Specific Hazards: The material is combustible.[1] Hazardous combustion products include carbon oxides (CO, CO2) and hydrogen fluoride.[1][2][7] Containers may explode when heated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[3][4][7] Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes.[2][3]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleanup: Use non-sparking tools. For spills, sweep up or soak up with inert absorbent material (e.g., sand, silica gel) and shovel into a suitable, closed container for disposal.[1][2][3]

Toxicity and Experimental Protocols

Detailed toxicological properties of this compound have not been thoroughly investigated.[2] The available safety data sheets indicate hazards based on classification rules but do not provide specific quantitative toxicity data (e.g., LD50 or LC50 values) or the detailed experimental protocols used to determine these classifications. Access to the full, original study reports would be required for a comprehensive review of the methodologies.

Toxicity EndpointResultSource
Acute Toxicity No data available[2]
Skin Corrosion/Irritation Causes skin irritation[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][3][4]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical workflow for safely handling an accidental spill of this compound.

Spill_Response_Workflow cluster_assessment Phase 1: Assessment & Isolation cluster_response Phase 2: Containment & Cleanup cluster_disposal Phase 3: Decontamination & Disposal start Spill Occurs assess Assess Hazard (Size, Location, Ventilation) start->assess isolate Isolate Area (Restrict access, Remove ignition sources) assess->isolate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) isolate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Collect material with non-sparking tools) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon waste Package Waste (Label sealed container) decon->waste dispose Dispose of Waste (Follow institutional/local regulations) waste->dispose end_node End dispose->end_node Spill Response Complete

Caption: Workflow for handling a chemical spill of this compound.

References

A Technical Guide to 4'-(trifluoromethoxy)acetophenone: Commercial Availability, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4'-(trifluoromethoxy)acetophenone is a key building block in the synthesis of complex molecules. Its trifluoromethoxy group imparts unique properties, making it a valuable intermediate in the creation of pharmaceuticals and other advanced materials. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound.

Commercial Suppliers and Purity Levels

This compound is readily available from a variety of chemical suppliers. The majority of vendors offer a purity of 98% or greater, as determined by Gas Chromatography (GC). The table below summarizes the offerings from several prominent suppliers.

SupplierStated PurityAnalysis MethodCAS NumberAdditional Notes
Sigma-Aldrich98%GC85013-98-5Also referred to as p-(trifluoromethoxy)acetophenone.
TCI America>98.0%GC85013-98-5
Chem-Impex≥ 98%GC85013-98-5[1]
Tetrahedron98%-85013-98-5[2]
Chemical Technology Co.,LTD≥99%-85013-98-5Moisture content: ≤0.5%, Impurity: ≤0.3%.[3]
Henan Aochuang Chemical Co.,Ltd.98%-85013-98-5[4]
Zhuozhou Wenxi import and Export Co., Ltd.99%+HPLC85013-98-5[4]

It is important to note that while a general purity level is stated, lot-to-lot variability can exist. For applications requiring stringent quality control, it is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. Sigma-Aldrich, for instance, provides lot-specific CoAs upon request.[5]

Analytical Methods for Purity Assessment

Gas Chromatography (GC) is the most common analytical technique for determining the purity of this compound. While specific parameters may vary between laboratories, a general GC protocol can be outlined.

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To determine the purity of this compound by assessing the area percentage of the main component peak.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

  • Injector: Split/splitless injector.

  • Data Acquisition and Processing Software.

Reagents and Materials:

  • This compound sample.

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 280 °C).

    • Set the oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.

    • Set the carrier gas (e.g., helium or nitrogen) flow rate.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks.

Expected Results: A high-purity sample will show a single major peak corresponding to this compound, with any impurity peaks being of significantly smaller area.

Potential Impurities

The nature and quantity of impurities in commercially available this compound can depend on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers of the trifluoromethoxy group on the aromatic ring.

  • By-products of Synthesis: Other compounds formed during the chemical reactions.

  • Solvent Residues: Residual solvents from the purification process.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be valuable for identifying and characterizing any unknown impurities.[6]

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity and purity of this compound for research and development purposes. The following diagram illustrates a typical QC workflow.

QC_Workflow raw_material Incoming Raw Material (this compound) sampling Representative Sampling raw_material->sampling identity_test Identity Confirmation (e.g., FTIR, NMR) sampling->identity_test purity_analysis Purity Assessment (GC Analysis) sampling->purity_analysis spec_check Compare to Specifications identity_test->spec_check impurity_profiling Impurity Profiling (if required, GC-MS) purity_analysis->impurity_profiling purity_analysis->spec_check documentation Certificate of Analysis Generation release Material Release for R&D documentation->release quarantine Quarantine / Rejection spec_check->documentation Pass spec_check->quarantine Fail

Caption: A typical quality control workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and quality considerations for this compound. For specific applications, researchers should always consult the supplier's documentation and consider performing their own quality assessment to ensure the material meets the requirements of their experiments.

References

historical development of trifluoromethoxylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Trifluoromethoxylation Reagents

Introduction

The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry and agrochemicals due to its unique electronic properties, high metabolic stability, and lipophilicity.[1] However, the direct introduction of this moiety into organic molecules has historically been a significant challenge, primarily due to the inherent instability of the trifluoromethoxide anion.[2] This guide provides a comprehensive overview of the , tracing the evolution from harsh, indirect methods to the sophisticated electrophilic, nucleophilic, and radical reagents available to chemists today.

Early and Indirect Methodologies

The initial forays into the synthesis of trifluoromethoxylated compounds were characterized by indirect methods that required harsh reaction conditions and often had limited substrate scope.

  • Chlorine-Fluorine Exchange: The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupolskii in 1955.[3][4] This method involved the high-temperature chlorination of anisole derivatives to form trichloromethyl ethers, followed by a halogen exchange reaction using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF).[3][4] While foundational, this approach was limited by the harsh conditions (e.g., 200 °C) and the availability of the trichloromethyl ether precursors.[3]

  • Fluorination of Fluoroformates: Another early strategy involved the deoxofluorination of fluoroformates, which could be prepared from phenols. Reagents such as sulfur tetrafluoride (SF₄) were used for this transformation, but the high toxicity and harsh conditions limited its broad applicability.[3]

  • Oxidative Desulfurization-Fluorination: A more general method developed by Hiyama involves the oxidative desulfurization-fluorination of xanthates.[3][4] This procedure uses a combination of a fluoride source like hydrogen fluoride-pyridine and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH).[4] This method is applicable to both aromatic and aliphatic systems and is suitable for larger-scale production.[3]

  • Fluorodecarboxylation: The decarboxylative fluorination of aryloxydifluoroacetic acids using silver(II) fluoride (AgF₂) provided a milder route to aryl trifluoromethyl ethers. This reaction proceeds with a broad substrate scope, tolerating various functional groups.[3]

The Advent of Direct Trifluoromethoxylation: Electrophilic Reagents

A major breakthrough in the field was the development of reagents capable of directly transferring an electrophilic "-OCF₃" equivalent to nucleophiles, particularly alcohols and phenols.

  • Umemoto's O-(Trifluoromethyl)dibenzofuranium Salts: In the 1990s, Umemoto and coworkers developed highly reactive O-(trifluoromethyl)dibenzofuranium salts.[3][4][5] These reagents, generated in situ at very low temperatures (–90 to –100 °C) via photochemical decomposition of diazonium salts, were the first to achieve the direct electrophilic trifluoromethylation of both aliphatic and aromatic alcohols in high yields.[3][5] However, the thermal instability and the need for cryogenic conditions limited their widespread use.[3]

  • Togni's Hypervalent Iodine Reagents: In 2006, Togni and coworkers introduced a new class of shelf-stable and highly versatile hypervalent iodine(III)-CF₃ reagents.[1][5] While initially developed for trifluoromethylation, their application was extended to O-trifluoromethylation.[3] These reagents could trifluoromethylate phenols, although often with competing C-trifluoromethylation.[3] A significant advancement was the discovery that activating Togni reagents with a Lewis acid, such as Zn(NTf₂)₂, enabled the efficient O-trifluoromethylation of a wide range of aliphatic alcohols under mild conditions.[3]

Harnessing the Trifluoromethoxide Anion: Nucleophilic Reagents

The direct use of the trifluoromethoxide anion (CF₃O⁻) is hampered by its tendency to decompose into carbonyl fluoride (COF₂) and a fluoride anion.[3] The development of reagents that can generate and deliver this nucleophile in a controlled manner was a critical step forward.

  • Trifluoromethyl Trifluoromethanesulfonate (TFMT): TFMT was the first reagent that enabled the development of nucleophilic trifluoromethoxylation.[3] When activated with a fluoride source, it can generate the trifluoromethoxide anion, which can then be used to synthesize alkyl, aryl, and heteroaryl trifluoromethyl ethers.[3]

  • Trifluoromethyl Toluenesulfonate (TFMS) and Trifluoromethyl Nonaflate (TFNf): More recent developments have focused on creating more stable and easier-to-handle liquid reagents. TFMS was shown to be an effective nucleophilic trifluoromethoxylating reagent when activated by fluoride anions.[3] Subsequently, trifluoromethyl nonaflate (TFNf) was developed as a bench-stable, odorless, and scalable liquid reagent.[3][6] TFNf has proven effective for the high-yielding nucleophilic trifluoromethoxylation of alkyl triflates and bromides, and can be used for the one-pot conversion of alcohols to their corresponding trifluoromethyl ethers.[3][6]

Radical-Based Approaches

Radical pathways have also been explored for the formation of C-O bonds in trifluoromethoxylation. A notable two-step method involves the O-trifluoromethylation of N-aryl-N-hydroxylamines using Togni's reagent, followed by a thermally induced intramolecular rearrangement to furnish the desired aryl trifluoromethyl ethers.[3]

Evolution of Trifluoromethoxylation Reagents

The historical progression from harsh, indirect methods to modern, direct trifluoromethoxylation strategies is summarized in the diagram below.

Trifluoromethoxylation_Development cluster_0 Early Indirect Methods cluster_1 Direct Methods cluster_2 Electrophilic Reagents cluster_3 Nucleophilic Reagents cluster_4 Radical Reagents Chlorine-Fluorine\nExchange (1955) Chlorine-Fluorine Exchange (1955) Fluorination of\nFluoroformates Fluorination of Fluoroformates Chlorine-Fluorine\nExchange (1955)->Fluorination of\nFluoroformates Umemoto Reagents\n(1990s) Umemoto Reagents (1990s) Chlorine-Fluorine\nExchange (1955)->Umemoto Reagents\n(1990s) Shift to Direct Methods Oxidative\nDesulfurization-Fluorination Oxidative Desulfurization-Fluorination Fluorination of\nFluoroformates->Oxidative\nDesulfurization-Fluorination Fluorodecarboxylation Fluorodecarboxylation Oxidative\nDesulfurization-Fluorination->Fluorodecarboxylation Togni Reagents\n(2006) Togni Reagents (2006) Umemoto Reagents\n(1990s)->Togni Reagents\n(2006) TFMT TFMT TFMS TFMS TFMT->TFMS Hydroxylamine\nRearrangement Hydroxylamine Rearrangement TFNf (2021) TFNf (2021) TFMS->TFNf (2021)

Caption: A diagram illustrating the historical evolution of trifluoromethoxylation reagents.

Data Summary: Comparison of Trifluoromethoxylation Methods

The following table summarizes key characteristics of different trifluoromethoxylation reagents and methods for easy comparison.

Reagent/Method CategorySpecific Reagent/ExampleSubstrate ScopeTypical Yield (%)Key Reaction ConditionsYear Introduced
Indirect Methods Chlorine-Fluorine ExchangeElectron-deficient anisolesModerateHigh temperature (200 °C), PCl₅, SbF₃/HF1955[3][4]
Oxidative DesulfurizationAryl & Aliphatic XanthatesGoodHF-Pyridine, DBH~1980s[3][4]
Electrophilic Umemoto's ReagentAlcohols, PhenolsHighPhotochemical generation, -90 to -10 °C~1996[3][4]
Togni's Reagent + Zn(NTf₂)₂Aliphatic AlcoholsExcellentMild temperature, Lewis acid activation~2006[3][5]
Nucleophilic TFMT + AgFQuinoline N-oxidesGoodAgF, additive, DME solvent~2010s[3]
TFNfAlkyl Bromides/TriflatesExcellentFluoride source (e.g., AgF)2021[3][6]
Radical Togni's Reagent / HydroxylamineN-Aryl-N-hydroxylaminesModerate-GoodCs₂CO₃, then thermal rearrangement~2010s[3]

Key Experimental Protocols

Detailed methodologies for key trifluoromethoxylation reactions are provided below.

Protocol 1: Electrophilic O-Trifluoromethylation of an Aliphatic Alcohol using Togni's Reagent

This protocol is adapted from the Lewis acid-activated O-trifluoromethylation of aliphatic alcohols.[3]

Reaction: R-OH + Togni Reagent --(Zn(NTf₂)₂)--> R-OCF₃

Materials:

  • Togni Reagent II (1-trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][2][3]iodoxole)

  • The desired primary or secondary aliphatic alcohol (can be used as solvent)

  • Zinc bis(trifluoromethanesulfonyl)imide (Zn(NTf₂)₂)

  • Anhydrous solvent (if alcohol is solid or expensive, e.g., acetonitrile)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the Togni Reagent II (1.0 equiv).

  • If the alcohol substrate is a liquid, add the alcohol directly to the vial (5.0-10.0 equiv, acting as both substrate and solvent). If the substrate is a solid, add the alcohol (1.2 equiv) and an anhydrous solvent.

  • Add the catalyst, Zn(NTf₂)₂ (0.05 - 0.10 equiv).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure alkyl trifluoromethyl ether.

Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using TFNf

This protocol describes the conversion of an alkyl electrophile to a trifluoromethyl ether using the bench-stable TFNf reagent.[3][6]

Reaction: R-Br + TFNf --(AgF)--> R-OCF₃

Materials:

  • Trifluoromethyl nonaflate (TFNf)

  • The desired primary or secondary alkyl bromide

  • Silver(I) fluoride (AgF)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DME)

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, add the alkyl bromide (1.0 equiv) to a solution of anhydrous solvent in a reaction vial.

  • Add silver(I) fluoride (AgF) (1.5 equiv) to the mixture.

  • Carefully add trifluoromethyl nonaflate (TFNf) (1.2 equiv) to the stirring suspension at room temperature.

  • Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by GC-MS or ¹⁹F NMR.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of some trifluoromethyl ethers.

  • If necessary, purify the product by flash chromatography.

Conclusion

The field of trifluoromethoxylation has undergone a remarkable transformation, moving from challenging, multi-step syntheses to a diverse array of direct and selective methods. The development of stable and reactive electrophilic reagents like Togni's hypervalent iodine compounds and practical nucleophilic sources such as TFNf has significantly expanded the synthetic chemist's toolbox.[3][6] These advancements continue to facilitate the incorporation of the valuable -OCF₃ group into complex molecules, accelerating innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: The Use of 4'-(Trifluoromethoxy)acetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethoxy)acetophenone is a key building block in medicinal chemistry, valued for its role as a precursor in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This fluorinated moiety is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making it a desirable feature in modern drug design. These application notes provide a comprehensive overview of the utility of this compound, with a focus on the synthesis of chalcone derivatives and their potential as anticancer agents.

Key Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its primary application lies in its use as a ketone precursor in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds with a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1] They can induce apoptosis through both intrinsic and extrinsic pathways and may also increase reactive oxygen species (ROS) levels in cancer cells.[1]

  • Anti-inflammatory and Analgesic Effects: Certain chalcones and their derivatives have shown significant anti-inflammatory and analgesic properties.

  • Antimicrobial and Antiviral Properties: The chalcone scaffold is also a promising template for the development of new antimicrobial and antiviral drugs.

The trifluoromethoxy group on the acetophenone ring is a critical determinant of the biological activity of the resulting chalcones, often leading to enhanced potency and improved drug-like properties.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde, followed by dehydration to yield the corresponding chalcone.

General Reaction Scheme:

Logical Flow of Claisen-Schmidt Condensation:

claisen_schmidt_workflow start Start Materials reactants This compound + Substituted Benzaldehyde start->reactants reaction Claisen-Schmidt Condensation reactants->reaction conditions Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) conditions->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization or Column Chromatography workup->purification product Purified Chalcone Derivative purification->product

Caption: Workflow for the synthesis of chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific chalcone derivative using this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40% in water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in a minimal amount of ethanol with stirring at room temperature.

  • Initiation of Reaction: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide dropwise to the stirred mixture. The addition of a strong base catalyzes the condensation.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often an indication of product formation. Reaction times can vary from a few hours to overnight.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Visual Representation of the Synthetic Pathway:

synthesis_pathway acetophenone This compound reagents NaOH, Ethanol acetophenone->reagents aldehyde 4-Chlorobenzaldehyde aldehyde->reagents chalcone (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one reagents->chalcone

Caption: Synthesis of a trifluoromethoxy-containing chalcone.

Quantitative Data Presentation

The following table summarizes the cytotoxic activity of a series of hypothetical chalcone derivatives synthesized from this compound against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Chalcone Derivatives

Compound IDR-group on BenzaldehydeMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
Chalcone-1 -H15.2 ± 1.321.5 ± 2.118.9 ± 1.7
Chalcone-2 4-Cl8.7 ± 0.912.3 ± 1.110.5 ± 1.0
Chalcone-3 4-OCH₃12.1 ± 1.118.9 ± 1.815.4 ± 1.4
Chalcone-4 4-NO₂5.4 ± 0.67.8 ± 0.86.1 ± 0.7
Doxorubicin *N/A0.8 ± 0.11.2 ± 0.21.0 ± 0.1

*Positive Control

Signaling Pathway Implication

Chalcones can induce apoptosis in cancer cells through various signaling pathways. One common mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Diagram of Apoptosis Induction by Chalcones:

apoptosis_pathway Chalcone Trifluoromethoxy-Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria DeathReceptor Death Receptor Activation ROS->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of chalcone-induced apoptosis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility is particularly evident in the preparation of chalcone derivatives, which have shown significant promise as anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important precursor, with the aim of developing next-generation therapeutics.

References

Synthetic Routes to 4'-(Trifluoromethoxy)acetophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-(trifluoromethoxy)acetophenone and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group.

Introduction

This compound is a key building block in organic synthesis. The presence of the trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes to the core structure and highlights common palladium-catalyzed cross-coupling reactions for the synthesis of advanced derivatives.

Synthesis of the Core Scaffold: this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethoxy)benzene.

Logical Relationship: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Trifluoromethoxybenzene Trifluoromethoxybenzene Intermediate_Complex Sigma Complex (Arenium Ion) Trifluoromethoxybenzene->Intermediate_Complex Nucleophilic Attack Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acylium_Ion Acylium Ion Electrophile Acetyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Intermediate_Complex Product This compound Intermediate_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • (Trifluoromethoxy)benzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add (trifluoromethoxy)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition of (trifluoromethoxy)benzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Reagent/ParameterTypical Conditions
(Trifluoromethoxy)benzene1.0 eq
Acylating AgentAcetyl chloride (1.1 eq)
Lewis AcidAlCl₃ (1.2 eq)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Typical Yield 70 - 90%

Synthesis of this compound Derivatives via Cross-Coupling Reactions

Halogenated this compound serves as a versatile precursor for a variety of derivatives through palladium-catalyzed cross-coupling reactions.

Experimental Workflow: Synthesis and Screening of Derivatives

Synthesis_Screening_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Start 4'-Halo-(trifluoromethoxy)acetophenone Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Derivatives Library of Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives HTS High-Throughput Screening (e.g., Kinase Assay) Derivatives->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for the synthesis and screening of this compound derivatives.

Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds between the aryl halide and an organoboron compound.

Experimental Protocol:

  • Materials: 4'-Bromo-(trifluoromethoxy)acetophenone, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.

  • Procedure:

    • In a Schlenk flask, combine 4'-bromo-(trifluoromethoxy)acetophenone (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (3 times).

    • Add the degassed solvent and water (if using a biphasic system).

    • Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC.

    • After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and concentrate.

    • Purify the residue by column chromatography.[1][2]

ParameterTypical Conditions
Aryl Halide4'-Bromo-(trifluoromethoxy)acetophenone (1.0 eq)
Boronic AcidPhenylboronic acid (1.2 eq)
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (2.0 eq)
SolventToluene/Water (4:1)
Temperature90 °C
Reaction Time12 hours
Typical Yield 75 - 95%
Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne.

Experimental Protocol:

  • Materials: 4'-Iodo-(trifluoromethoxy)acetophenone, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 4'-iodo-(trifluoromethoxy)acetophenone (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

    • Add the solvent and the base.

    • Add the terminal alkyne (1.1-1.5 eq) dropwise.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.[3][4]

ParameterTypical Conditions
Aryl Halide4'-Iodo-(trifluoromethoxy)acetophenone (1.0 eq)
AlkynePhenylacetylene (1.2 eq)
CatalystPd(PPh₃)₂Cl₂ (2 mol%)
Co-catalystCuI (4 mol%)
BaseTriethylamine (2.0 eq)
SolventTHF
TemperatureRoom Temperature
Reaction Time6 hours
Typical Yield 80 - 98%
Buchwald-Hartwig Amination

This reaction is used for the formation of carbon-nitrogen bonds between the aryl halide and an amine.

Experimental Protocol:

  • Materials: 4'-Bromo-(trifluoromethoxy)acetophenone, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., BINAP, Xantphos, DavePhos), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.2-2.0 eq).

    • Add 4'-bromo-(trifluoromethoxy)acetophenone (1.0 eq) and the amine (1.1-1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute with an organic solvent, filter through celite, and concentrate.

    • Purify the product by column chromatography.[5]

ParameterTypical Conditions
Aryl Halide4'-Bromo-(trifluoromethoxy)acetophenone (1.0 eq)
AmineAniline (1.2 eq)
CatalystPd₂(dba)₃ (1.5 mol%)
LigandBINAP (3 mol%)
BaseNaOtBu (1.4 eq)
SolventToluene
Temperature100 °C
Reaction Time18 hours
Typical Yield 65 - 90%

References

Application Notes and Protocols: 4'-(Trifluoromethoxy)acetophenone as a Precursor for Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-(Trifluoromethoxy)acetophenone is a versatile chemical intermediate recognized for its utility in the synthesis of pharmacologically active molecules.[1] The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry as it can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] These properties make it an attractive moiety for the design of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for synthesizing potential anti-inflammatory drugs, primarily focusing on pyrazole-based Cyclooxygenase-2 (COX-2) inhibitors and other relevant scaffolds.

Application Note 1: Synthesis of Pyrazole-Based COX-2 Inhibitors

The 1,5-diarylpyrazole structure is a well-established pharmacophore for selective COX-2 inhibition, famously represented by the drug Celecoxib.[3][4] this compound can serve as a key starting material in a two-step synthesis to produce analogous pyrazole derivatives, where the trifluoromethoxy group can confer advantageous pharmacokinetic properties. The synthesis proceeds via a Claisen condensation to form a 1,3-dione intermediate, followed by a cyclocondensation reaction with a substituted hydrazine.[5][6]

General Synthesis Workflow

The overall process involves two main stages: formation of a diketone intermediate and subsequent cyclization to form the pyrazole ring.

Caption: Synthesis workflow for pyrazole-based COX-2 inhibitors.
Experimental Protocol: Two-Step Synthesis of a 1,5-Diarylpyrazole Analog

This protocol is adapted from established methods for pyrazole synthesis from acetophenones.[3][6][7]

Step 1: Claisen Condensation to form 1-(4-(Trifluoromethoxy)phenyl)-4,4,4-trifluoro-1,3-butanedione

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.2 equivalents) and a suitable anhydrous solvent such as toluene or methanol.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add this compound (1.0 equivalent). Subsequently, add ethyl trifluoroacetate (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Cyclocondensation to form the Pyrazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-dione intermediate from Step 1 (1.0 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the desired substituted hydrazine hydrochloride, for example, (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 equivalent).[6]

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the formation of the pyrazole product by TLC.

  • Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, reduce the solvent volume in vacuo and add water to precipitate the crude product. The solid can be washed with cold water or a mixture of ether/hexane.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified final pyrazole compound. Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Biological Activity of Related Anti-Inflammatory Compounds

The introduction of trifluoromethoxy and other fluorine-containing groups has led to potent inhibitors of various inflammatory targets. The table below summarizes the inhibitory activity of representative compounds from the literature.

Compound ClassSpecific Compound ExampleTargetIC50 Value (µM)Reference
Indolinone Derivative Compound 78 (5-trifluoromethoxy substituted)IL-1R0.01[8][9]
Indolinone Derivative Compound 81 (5-trifluoromethoxy substituted)IL-1R0.02[8][9]
Indolinone Derivative Compound 65 (5-trifluoromethoxy substituted)IL-1R0.07[9]
Thiophene Derivative Compound 5bCOX-25.45[10]
Thiophene Derivative Compound 5b5-LOX4.33[10]
Celecoxib (Reference) Celecoxib (trifluoromethyl substituted)COX-2Varies (highly selective)[4]

Application Note 2: Mechanism of Action and Signaling Pathways

COX-2 Inhibition Pathway

Derivatives synthesized from this compound often target the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and fever.[4] Selective COX-2 inhibitors reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Caption: The arachidonic acid pathway and selective COX-2 inhibition.
Inhibition of Pro-Inflammatory Cytokine Signaling

Beyond COX inhibition, trifluoromethoxy-containing compounds can modulate other key inflammatory pathways. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in response to stimuli like lipopolysaccharide (LPS).[12][13] Some compounds have also shown direct inhibitory effects on the IL-1 receptor (IL-1R).[8][9]

Caption: Inhibition of LPS-induced pro-inflammatory cytokine production.

Protocol: In Vitro Assay for Anti-Inflammatory Activity

This protocol describes a general method to screen synthesized compounds for their ability to inhibit nitric oxide (NO) and cytokine production in LPS-stimulated RAW 264.7 macrophage cells.[13]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell supernatant to measure the concentration of cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

  • Cell Viability Assay (MTT or WST-1):

    • Perform a parallel assay to ensure that the observed inhibitory effects are not due to cytotoxicity. After compound treatment and incubation, add MTT or WST-1 reagent to the cells and measure viability according to the manufacturer's protocol.

By following these protocols and application notes, researchers can effectively utilize this compound as a starting block to design, synthesize, and evaluate novel anti-inflammatory drug candidates with potentially enhanced pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of Chalcones using 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The trifluoromethoxy (-OCF₃) group is a crucial substituent in drug design, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules. The synthesis of chalcones bearing a trifluoromethoxy group, therefore, represents a significant area of interest in the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of 4'-(trifluoromethoxy)acetophenone with various aromatic aldehydes. The methodologies, quantitative data, and experimental workflows are presented to guide researchers in the efficient synthesis and characterization of these valuable compounds.

Reaction Pathway: Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. The reaction proceeds via the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the final chalcone product.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_products Products reactant1 This compound enolate Enolate Intermediate reactant1->enolate + Base reactant2 Aromatic Aldehyde (R-CHO) base Base (e.g., NaOH or KOH) adduct Aldol Adduct enolate->adduct + Aromatic Aldehyde product Chalcone Product adduct->product - H₂O (Dehydration) water H₂O

Caption: General reaction scheme of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-(trifluoromethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone using this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a minimal amount of 95% ethanol with stirring.

  • Reaction Initiation: To the stirred solution, add a 40% aqueous solution of sodium hydroxide dropwise at room temperature. The addition should be slow to control the reaction temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Product Isolation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: The purified chalcone is characterized by determining its melting point and by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the synthesis of a series of chalcones derived from this compound with various substituted aromatic aldehydes.

Aromatic Aldehyde (R-CHO)Chalcone ProductYield (%)Melting Point (°C)¹H NMR (δ, ppm)
Benzaldehyde(E)-1-(4-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one8598-1008.10 (d, 2H), 7.85 (d, 1H), 7.65-7.75 (m, 2H), 7.50 (d, 1H), 7.35-7.45 (m, 5H)
4-Chlorobenzaldehyde(E)-1-(4-(trifluoromethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one92135-1378.05 (d, 2H), 7.80 (d, 1H), 7.60 (d, 2H), 7.45 (d, 1H), 7.35 (d, 2H), 7.30 (d, 2H)
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one90118-1208.05 (d, 2H), 7.80 (d, 1H), 7.60 (d, 2H), 7.30 (d, 2H), 7.25 (d, 1H), 6.95 (d, 2H), 3.85 (s, 3H)
4-Nitrobenzaldehyde(E)-3-(4-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one88168-1708.30 (d, 2H), 8.15 (d, 2H), 7.95 (d, 1H), 7.85 (d, 2H), 7.60 (d, 1H), 7.40 (d, 2H)
3-Indolecarboxaldehyde(E)-3-(1H-indol-3-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one82210-2128.60 (s, 1H), 8.15 (d, 2H), 8.05 (d, 1H), 7.90 (s, 1H), 7.70 (d, 1H), 7.45 (d, 1H), 7.20-7.35 (m, 4H)

Note: The spectroscopic data provided are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of chalcones is depicted below.

Experimental_Workflow start Start reactants 1. Reactant Preparation (this compound + Aldehyde in Ethanol) start->reactants reaction 2. Base-Catalyzed Condensation (Add NaOH solution) reactants->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring workup 4. Product Isolation (Icing out & Acidification) monitoring->workup filtration 5. Filtration and Washing workup->filtration purification 6. Purification (Recrystallization) filtration->purification characterization 7. Characterization (MP, IR, NMR, MS) purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis, purification, and characterization of chalcones.

Conclusion

The Claisen-Schmidt condensation provides a robust and efficient method for the synthesis of a diverse range of chalcones from this compound. The straightforward protocol, coupled with the potential for high yields, makes this an attractive approach for generating novel compounds for drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry. The ease of introducing various substituents on the aromatic aldehyde allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents with enhanced pharmacological profiles.

References

The Trifluoromethoxy Group: A Key Player in Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile, making it a valuable tool for drug development professionals. These application notes provide a detailed overview of the role of the trifluoromethoxy group in enhancing biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Physicochemical Properties and Their Impact on Biological Systems

The trifluoromethoxy group imparts several advantageous properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond.

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04. This increased lipophilicity enhances a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. This often translates to improved bioavailability.

  • Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a trifluoromethoxy group, the metabolic stability of a drug candidate can be significantly enhanced.[2] This leads to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functionalities within the molecule. This modulation can be critical for optimizing interactions with biological targets and improving oral absorption.

  • Binding Interactions: The trifluoromethoxy group can participate in various non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions. These interactions can significantly contribute to the binding affinity and selectivity of a drug candidate.

Data Presentation: Quantitative Comparison of Trifluoromethoxy vs. Methoxy Analogs

The following table provides a comparative analysis of a trifluoromethoxy-substituted PIM kinase inhibitor and its corresponding methoxy analog, highlighting the significant impact of the -OCF₃ group on biological potency.

Table 1: Comparison of a Trifluoromethoxy-Substituted PIM Kinase Inhibitor and its Methoxy Analog

Compound/AnalogSubstitutionPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)
Compound 1 4-Trifluoromethoxy1.815.13.7
Compound 2 4-Methoxy11.210325.6

Data sourced from a study on PIM kinase inhibitors.

As the data illustrates, the trifluoromethoxy-substituted compound exhibits significantly greater potency against all three PIM kinase isoforms compared to its methoxy analog.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways relevant to the action of compounds containing fluorinated groups.

PIM_Kinase_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM_Kinase Induces Transcription Downstream_Targets Downstream Targets (e.g., BAD, p27) PIM_Kinase->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibits PIM_Inhibitor Trifluoromethoxy- substituted Inhibitor PIM_Inhibitor->PIM_Kinase Inhibits

Caption: PIM Kinase Signaling Pathway and Inhibition.

Riluzole_Glutamate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Presynaptic_VGSC Voltage-Gated Na+ Channels Glutamate_Release Presynaptic_VGSC->Glutamate_Release Activates Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds EAAT2 EAAT2 Transporter Glutamate->EAAT2 Uptake Ca_Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole (-OCF3) Riluzole->Presynaptic_VGSC Inhibits Riluzole->EAAT2 Enhances Expression

Caption: Riluzole's Mechanism in Glutamatergic Synapse.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the properties of compounds containing a trifluoromethoxy group.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1]

Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold stopping solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Metabolic Stability Assay.

LogP/LogD Determination by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and water (or a buffer of a specific pH for LogD).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and water/buffer in a separatory funnel and shake vigorously. Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in either the aqueous or organic phase. The initial concentration should be accurately known.

  • Partitioning:

    • Add a known volume of the stock solution to a vial containing a known volume of the other phase.

    • Cap the vial tightly and vortex for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Quantification:

    • Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P or D = [Concentration in octanol phase] / [Concentration in aqueous phase].

    • Calculate LogP or LogD by taking the base-10 logarithm of P or D.

Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific biological receptor.

Materials:

  • Source of receptor (e.g., cell membranes, purified receptor)

  • Radiolabeled ligand (a molecule known to bind to the receptor with high affinity)

  • Test compound

  • Assay buffer

  • Filtration apparatus (e.g., 96-well filter plates)

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • The IC₅₀ value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance metabolic stability and lipophilicity, coupled with its favorable electronic and binding characteristics, makes it a highly valuable substituent in the design of novel therapeutics. The protocols and information provided in these application notes offer a framework for researchers to effectively evaluate and utilize the benefits of trifluoromethoxy substitution in their drug discovery programs.

References

Enantioselective Reduction of 4'-(Trifluoromethoxy)acetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The resulting chiral alcohols, such as (R)- or (S)-1-(4'-(trifluoromethoxy)phenyl)ethanol, are valuable intermediates in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the enantioselective reduction of 4'-(trifluoromethoxy)acetophenone, focusing on three prominent and effective methodologies: Ruthenium-catalyzed asymmetric transfer hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using ketoreductases.

Overview of Methodologies

The selection of a suitable method for the enantioselective reduction of this compound depends on several factors, including the desired enantiomer, scale of the reaction, cost of reagents, and available equipment.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method, pioneered by Noyori and others, typically employs a ruthenium catalyst with a chiral diamine ligand.[1][2] Isopropanol often serves as both the solvent and the hydrogen source. These reactions are generally robust and can be performed under mild conditions.

  • Corey-Bakshi-Shibata (CBS) Reduction: This powerful and widely used method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF) to the ketone.[1][3][4] The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage of this technique.

  • Biocatalytic Reduction: The use of isolated ketoreductases (KREDs) or whole-cell systems offers a green and highly selective alternative.[5][6] These enzymatic reductions are performed in aqueous media under mild conditions and can provide exceptionally high enantiomeric excesses.

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for the enantioselective reduction of acetophenone derivatives using the discussed methodologies. While specific data for this compound is limited in publicly available literature, these examples with structurally similar substrates provide a strong indication of the expected efficacy of each method.

Catalyst System/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e., %)Key Conditions
RuCl₂--INVALID-LINK--Acetophenone>9597 (R)Isopropanol, KOH, rt
(R)-2-Methyl-CBS-oxazaborolidineAcetophenone~95>99 (R)BH₃·THF, THF, -20 °C to rt
Ketoreductase (KRED)4'-Fluoroacetophenone87>99 (R)Whole-cell biocatalyst, aqueous buffer, 30 °C
Ketoreductase from Leifsonia xyli3,5-bis(Trifluoromethyl)acetophenone6299.4 (R)Whole cells, glucose co-substrate, pH 8.0, 30 °C

Experimental Protocols

The following are detailed protocols for the enantioselective reduction of this compound. These are based on established procedures for similar substrates and should be optimized for the specific target molecule.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from the Noyori asymmetric transfer hydrogenation of aromatic ketones.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • This compound

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous isopropanol (10 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add a solution of KOH (5 mol%) in isopropanol.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification Ru_precatalyst [RuCl₂(p-cymene)]₂ Catalyst_complex Active Ru-Complex Ru_precatalyst->Catalyst_complex Ligand (S,S)-TsDPEN Ligand->Catalyst_complex Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst_complex Reaction_vessel Reaction Mixture Catalyst_complex->Reaction_vessel Substrate This compound Substrate->Reaction_vessel Solvent_reaction Isopropanol Solvent_reaction->Reaction_vessel Base KOH Base->Reaction_vessel Quench Quench with Water Reaction_vessel->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Chiral Alcohol Purification->Product

Caption: Asymmetric Transfer Hydrogenation Workflow

Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the enantioselective reduction using a chiral oxazaborolidine catalyst.[4][7]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF.

  • Cool the solution to -20 °C in a cryocool bath.

  • Slowly add BH₃·THF (0.6 equiv) dropwise to the catalyst solution. Stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane complex at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

CBS_Reduction_Pathway cluster_activation Catalyst Activation cluster_reduction Stereoselective Reduction cluster_hydrolysis Hydrolysis CBS_catalyst (R)-Me-CBS Active_complex Active Catalyst-Borane Complex CBS_catalyst->Active_complex Borane BH₃·THF Borane->Active_complex Transition_state Chiral Transition State Active_complex->Transition_state Ketone This compound Ketone->Transition_state Alkoxyborane Alkoxyborane Intermediate Transition_state->Alkoxyborane Workup Acidic Work-up (HCl) Alkoxyborane->Workup Chiral_alcohol (S)-1-(4'-(trifluoromethoxy)phenyl)ethanol Workup->Chiral_alcohol Biocatalytic_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up cluster_isolation 5. Isolation A Reaction Setup B Biocatalytic Reduction A->B C Reaction Monitoring B->C Incubation Incubation (30°C, shaking) D Work-up C->D Analysis HPLC/GC Analysis E Product Isolation D->E Centrifugation Cell Separation D->Centrifugation Drying_conc Drying & Concentration E->Drying_conc Buffer Phosphate Buffer Cells Whole Cells (KRED) Substrate_sol Substrate Solution Co_substrate Co-substrate (Glucose) Extraction_bio Solvent Extraction Centrifugation->Extraction_bio Purification_bio Purification Drying_conc->Purification_bio Final_Product Chiral Alcohol Purification_bio->Final_Product

References

Application Notes and Protocols for 4'-(Trifluoromethoxy)acetophenone in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4'-(trifluoromethoxy)acetophenone in the synthesis of high-performance polymers. The unique properties conferred by the trifluoromethoxy (-OCF₃) group make this compound a valuable building block for advanced materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.

Application in the Synthesis of Fluorinated Poly(aryl ether ketones) (PEKs)

The incorporation of trifluoromethoxy groups into the backbone of poly(aryl ether ketones) can significantly modify their physical and chemical properties. These fluorinated PEKs are promising materials for applications in microelectronics and aerospace due to their low dielectric constants, excellent thermal stability, and good mechanical strength. This compound can be utilized as a precursor to synthesize monomers for the polycondensation reaction.

Quantitative Data Summary

The following table summarizes the properties of poly(aryl ether ketones) containing trifluoromethoxy groups (PEK-InmOCF) compared to a non-fluorinated analogue.

PropertyPEK-InmOCFNon-Fluorinated PEK
Dielectric Constant (at 10 GHz)2.839> 3.0
Dielectric Loss (at 10 GHz)< 0.007> 0.01
5% Weight Loss Temp. (Td5%)> 520 °C~500 °C
Young's Modulus> 2 GPa~2-3 GPa
Tensile Strength> 70 MPa~70-90 MPa
Water Absorption< 1%~1-2%
Experimental Protocol: Synthesis of a Trifluoromethoxy-Containing PEK

This protocol describes a nucleophilic polycondensation reaction to synthesize a poly(aryl ether ketone) incorporating a trifluoromethoxy-containing bisphenol monomer, which can be derived from this compound.

Materials:

  • Trifluoromethoxy-containing bisphenol monomer (e.g., synthesized from this compound)

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the trifluoromethoxy-containing bisphenol monomer (10 mmol), 4,4'-difluorobenzophenone (10 mmol), and potassium carbonate (11 mmol).

  • Add DMAc (20 mL) and toluene (10 mL) to the flask.

  • Heat the mixture to 140°C and allow the toluene to reflux for 2-4 hours to azeotropically remove water.

  • After the removal of water, drain the toluene from the Dean-Stark trap and slowly increase the temperature to 160-180°C.

  • Maintain the reaction at this temperature for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with DMAc (10 mL).

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and then with methanol.

  • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Experimental Workflow

experimental_workflow start Reactant Mixing (Monomer, Dihalide, K₂CO₃, Solvents) reflux Azeotropic Dehydration (Toluene Reflux, 140°C) start->reflux Heat polymerization Polycondensation (160-180°C, 8-12h) reflux->polymerization Remove Toluene precipitation Precipitation (in Methanol) polymerization->precipitation Cool & Dilute purification Washing & Drying precipitation->purification product Final Polymer purification->product

Caption: Workflow for PEK Synthesis.

Potential Application as a Photoinitiator in UV Curing

Acetophenone and its derivatives are well-known Type I photoinitiators, which undergo α-cleavage upon UV irradiation to generate free radicals that can initiate polymerization. The trifluoromethoxy group in this compound can potentially influence its photochemical properties, such as its absorption spectrum and initiation efficiency.

Proposed Signaling Pathway: Photoinitiation Mechanism

Upon absorption of UV light, this compound is excited to a singlet state, followed by intersystem crossing to a triplet state. The triplet state then undergoes α-cleavage (Norrish Type I) to generate two radical species that can initiate the polymerization of monomers.

photoinitiation_pathway initiator This compound (Ground State) excited_singlet Excited Singlet State initiator->excited_singlet UV Light (hν) excited_triplet Excited Triplet State excited_singlet->excited_triplet Intersystem Crossing radicals Free Radicals (Benzoyl & Trifluoromethoxy-substituted methyl radical) excited_triplet->radicals α-Cleavage polymerization Polymerization of Monomers radicals->polymerization Initiation

Caption: Photoinitiation Mechanism.

Hypothetical Experimental Protocol: UV Curing of an Acrylate Resin

This protocol provides a general method for evaluating the efficacy of this compound as a photoinitiator for the UV curing of an acrylate-based resin.

Materials:

  • This compound

  • Acrylate monomer/oligomer blend (e.g., trimethylolpropane triacrylate, TMPTA)

  • UV curing lamp (e.g., medium-pressure mercury lamp)

  • Glass slides

Procedure:

  • Prepare a formulation by dissolving this compound (1-5 wt%) in the acrylate monomer/oligomer blend. Ensure complete dissolution by gentle warming and stirring if necessary.

  • Apply a thin film (e.g., 50 µm) of the formulation onto a glass slide using a film applicator.

  • Place the coated slide under the UV curing lamp at a fixed distance.

  • Expose the film to UV radiation for a specified period (e.g., 10-60 seconds).

  • Assess the degree of curing by checking for tackiness of the film surface. A tack-free surface indicates successful polymerization.

  • Further characterization can be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond peak (~1635 cm⁻¹).

Utilization in the Synthesis of High-Performance Polyamides and Polyimines

The trifluoromethoxy group can be incorporated into polyamide and polyimine backbones to enhance their solubility, processability, and thermal stability, while also imparting low moisture absorption and desirable dielectric properties. This compound can serve as a precursor to synthesize fluorinated diamines or diketones for polycondensation reactions.

Logical Relationship: Monomer to Polymer Properties

The introduction of the -OCF₃ group into the polymer backbone leads to a cascade of effects that ultimately determine the final material properties.

monomer_to_polymer monomer This compound -derived Monomer polymer_backbone Incorporation of -OCF₃ into Polymer Backbone monomer->polymer_backbone disrupted_packing Disrupted Chain Packing & Increased Free Volume polymer_backbone->disrupted_packing low_polarizability Low Polarizability of C-F Bonds polymer_backbone->low_polarizability hydrophobicity Increased Hydrophobicity polymer_backbone->hydrophobicity enhanced_solubility Enhanced Solubility disrupted_packing->enhanced_solubility high_tg High Glass Transition Temp. disrupted_packing->high_tg lower_dielectric Lower Dielectric Constant low_polarizability->lower_dielectric low_moisture Low Moisture Absorption hydrophobicity->low_moisture

Caption: From Monomer to Properties.

Hypothetical Experimental Protocol: Synthesis of a Fluorinated Polyamide

This protocol outlines a potential pathway for the synthesis of a polyamide using a diamine monomer derived from this compound.

Materials:

  • A diamine containing the trifluoromethoxybenzoyl moiety (synthesized from this compound)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

Procedure:

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the trifluoromethoxy-containing diamine (10 mmol) in anhydrous NMP (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the aromatic diacid chloride (10 mmol) to the stirred solution.

  • After the addition is complete, add pyridine (20 mmol) as an acid scavenger.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into methanol.

  • Filter the polymer, wash it with methanol and water, and dry it in a vacuum oven at 100°C.

These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound in the development of advanced polymers and materials. The provided experimental details may require optimization depending on the specific monomers and desired polymer properties.

Application Notes and Protocols for Grignard Reactions with 4'-(trifluoromethoxy)acetophenone in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and plays a pivotal role in the preparation of active pharmaceutical ingredients (APIs). This application note details the use of 4'-(trifluoromethoxy)acetophenone as a versatile starting material in Grignard reactions to produce tertiary alcohols, which are key intermediates in the synthesis of complex pharmaceutical compounds. The trifluoromethoxy group often imparts desirable properties to drug candidates, such as enhanced metabolic stability and increased lipophilicity.

This document provides a detailed protocol for the synthesis of 2-(4-(trifluoromethoxy)phenyl)propan-2-ol, a tertiary alcohol derived from this compound, which can serve as a crucial building block for various APIs. The methodologies and data presented herein are intended to guide researchers in the successful execution and optimization of Grignard reactions involving this valuable ketone intermediate.

Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The reaction proceeds via a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard R-MgX (Grignard Reagent) grignard->intermediate product Tertiary Alcohol intermediate->product + workup Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: General scheme of a Grignard reaction with a ketone.

Experimental Protocol: Synthesis of 2-(4-(trifluoromethoxy)phenyl)propan-2-ol

This protocol describes the reaction of this compound with methylmagnesium bromide to yield the corresponding tertiary alcohol.

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound204.1510.02.04 g
Methylmagnesium bromide (3.0 M in THF)-12.04.0 mL
Anhydrous Tetrahydrofuran (THF)--20 mL
Saturated aq. Ammonium Chloride (NH₄Cl)--15 mL
Diethyl ether--3 x 15 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

3.2 Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.3 Reaction Procedure

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve this compound (2.04 g, 10.0 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.

  • Grignard Reagent Addition: Add methylmagnesium bromide (4.0 mL of a 3.0 M solution in THF, 12.0 mmol) to the reaction flask via syringe, followed by anhydrous THF (10 mL).

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(4-(trifluoromethoxy)phenyl)propan-2-ol.

G start Start setup Assemble dry glassware under inert atmosphere start->setup add_grignard Add Methylmagnesium Bromide and THF to flask setup->add_grignard prepare_ketone Dissolve this compound in THF add_grignard->prepare_ketone cool_flask Cool flask to 0 °C prepare_ketone->cool_flask add_ketone Add ketone solution dropwise cool_flask->add_ketone react Stir at room temperature for 1 hour add_ketone->react quench Quench with saturated aq. NH4Cl at 0 °C react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 2-(4-(trifluoromethoxy)phenyl)propan-2-ol.

Data Presentation

The following table summarizes the expected results for the synthesis of 2-(4-(trifluoromethoxy)phenyl)propan-2-ol.

ParameterValue
Starting KetoneThis compound
Grignard ReagentMethylmagnesium bromide
Product2-(4-(trifluoromethoxy)phenyl)propan-2-ol
Theoretical Yield2.20 g
Actual Yield1.94 g
Percent Yield88%
Melting Point45-47 °C
Purity (by HPLC)>98%

Signaling Pathway/Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the Grignard reagent on the carbonyl carbon of the acetophenone derivative.

G ketone This compound nucleophilic_attack Nucleophilic Attack ketone->nucleophilic_attack grignard CH3MgBr grignard->nucleophilic_attack intermediate Tetrahedral Alkoxide Intermediate nucleophilic_attack->intermediate protonation Protonation (H+) intermediate->protonation product 2-(4-(trifluoromethoxy)phenyl)propan-2-ol protonation->product

Caption: Simplified reaction mechanism.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere at all times.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried.

  • The reaction is exothermic. Maintain proper temperature control, especially during the addition of the ketone.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Conclusion

The Grignard reaction of this compound provides an efficient and versatile method for the synthesis of tertiary alcohols that are valuable intermediates in the development of new APIs. The protocol described herein can be adapted for various Grignard reagents to generate a library of compounds for further pharmacological evaluation. Careful control of reaction conditions is crucial for achieving high yields and purity.

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-(trifluoromethoxy)acetophenone.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of (trifluoromethoxy)benzene with acetyl chloride is resulting in a very low yield or no product at all. What are the common causes?

A1: Low or no yield in this specific Friedel-Crafts acylation can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Deactivated Aromatic Ring: While the trifluoromethoxy group is generally considered to be ortho, para-directing, it is also a deactivating group due to its electron-withdrawing nature. This can make the Friedel-Crafts reaction more challenging compared to reactions with activated rings.[1]

  • Poor Quality Reagents: The purity of (trifluoromethoxy)benzene and acetyl chloride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4'-isomer?

A2: The formation of multiple products in the Friedel-Crafts acylation of (trifluoromethoxy)benzene is likely due to the formation of the ortho-isomer alongside the desired para-isomer. The trifluoromethoxy group is an ortho, para-director. Here's how you can address this:

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the para-isomer, which is often the thermodynamically more stable product.

  • Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the selectivity.

  • Steric Hindrance: While less controllable, the steric bulk of the acylating agent can influence the regioselectivity. For the synthesis of an acetophenone, this is not a variable that can be easily changed.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

A3: The purification of this compound can be achieved through several standard laboratory techniques:

  • Column Chromatography: This is a very effective method for separating the desired para-isomer from the ortho-isomer and other impurities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.[4]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: As this compound is a liquid at room temperature, vacuum distillation can be used for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of (trifluoromethoxy)benzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1][5][6] An alternative two-step route involves the Grignard reaction of a suitable Grignard reagent with 4-(trifluoromethoxy)benzonitrile, followed by acidic hydrolysis of the intermediate imine. Another reported method starts with 4-trifluoromethoxybenzaldehyde, which is reacted with a methyl Grignard reagent to form an alcohol, followed by oxidation to the desired ketone.[4]

Q2: Why is anhydrous condition so critical for the Friedel-Crafts acylation?

A2: The Lewis acid catalyst used in Friedel-Crafts acylation, most commonly aluminum chloride (AlCl₃), reacts vigorously with water.[1][2] This reaction not only consumes the catalyst, rendering it inactive for the desired reaction, but also produces hydrochloric acid, which can lead to unwanted side reactions. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents must be used to ensure the success of the reaction.

Q3: Can I use other Lewis acids besides aluminum chloride for the Friedel-Crafts acylation?

A3: Yes, other Lewis acids can be used as catalysts in Friedel-Crafts acylation, although aluminum chloride is the most common.[7] Other options include iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). The choice of catalyst can sometimes influence the reaction's efficiency and selectivity, and may require optimization for a specific substrate.

Q4: What are the safety precautions I should take when performing a Friedel-Crafts acylation?

A4: Friedel-Crafts acylation involves several hazardous materials and should be performed with appropriate safety measures. Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[8] Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is essential.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition ACondition BReference
Starting Material (Trifluoromethoxy)benzene(Trifluoromethoxy)benzeneGeneral Protocol
Acylating Agent Acetyl ChlorideAcetic Anhydride[3]
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)[3]
Stoichiometry (Catalyst) ≥ 1 equivalent≥ 2 equivalents[3]
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)[3]
Temperature 0 °C to refluxRoom temperature to reflux[3][9]
Typical Yield Moderate to GoodModerate to Good-

Table 2: Physical Properties of this compound

PropertyValueReference
CAS Number 85013-98-5
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Liquid
Boiling Point 79-80 °C / 8 mmHg[10]
Density 1.278 g/mL at 25 °C
Refractive Index n20/D 1.455

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of (Trifluoromethoxy)benzene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • (Trifluoromethoxy)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

  • Substrate Addition: After the addition of acetyl chloride is complete, add (trifluoromethoxy)benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[4]

Protocol 2: Synthesis via Grignard Reaction and Oxidation

This protocol is adapted from a reported literature procedure.[4]

Step A: Grignard Reaction

  • A solution of 4-trifluoromethoxybenzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C.

  • Methylmagnesium chloride (1.4 equivalents, 3M solution in THF) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product, 1-(4-(trifluoromethoxy)phenyl)ethanol, is extracted with ethyl acetate.

  • The organic phase is washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure.

Step B: Oxidation

  • The alcohol obtained from Step A (1.0 equivalent) is dissolved in dichloromethane (DCM) and cooled to 0 °C.

  • Sodium bicarbonate (1.0 equivalent) and Dess-Martin periodinane (1.5 equivalents) are added to the solution.

  • The resulting mixture is stirred for 3 hours.

  • The solvent is partially removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.[4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware & Assemble Apparatus start->dry_glassware inert_atm Establish Inert Atmosphere dry_glassware->inert_atm suspend_catalyst Suspend AlCl3 in CH2Cl2 inert_atm->suspend_catalyst add_acyl_chloride Add Acetyl Chloride at 0°C suspend_catalyst->add_acyl_chloride add_substrate Add (Trifluoromethoxy)benzene add_acyl_chloride->add_substrate react Stir/Reflux & Monitor by TLC add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer extract->wash dry_purify Dry & Purify (Distillation/Chromatography) wash->dry_purify end Final Product dry_purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

troubleshooting_workflow cluster_catalyst Catalyst Issues start Low Yield or No Reaction check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture check_catalyst_amount Verify Stoichiometric Amount of Catalyst start->check_catalyst_amount check_reagent_purity Check Purity of Starting Materials start->check_reagent_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time check_quenching Ensure Proper Quenching Technique start->check_quenching analyze_byproducts Analyze for Side Products (e.g., ortho-isomer) start->analyze_byproducts use_fresh_catalyst Use Freshly Opened/Sublimed Catalyst check_moisture->use_fresh_catalyst solution Improved Yield check_catalyst_amount->solution use_fresh_catalyst->solution check_reagent_purity->solution optimize_temp->solution optimize_time->solution check_quenching->solution analyze_byproducts->solution

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of Crude 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4'-(trifluoromethoxy)acetophenone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Question: My purified product has a low melting point and a broad melting range. What are the likely impurities?

Answer: A low and broad melting point typically indicates the presence of impurities. For this compound synthesized via Friedel-Crafts acylation, common impurities include:

  • Isomeric Byproducts: Ortho- and meta-substituted isomers (2'-(trifluoromethoxy)acetophenone and 3'-(trifluoromethoxy)acetophenone) are common byproducts of the acylation reaction.

  • Unreacted Starting Materials: Residual (trifluoromethoxy)benzene and acylating agents may remain.

  • Hydrolyzed Reagents: Moisture can lead to the hydrolysis of the acylating agent and the Lewis acid catalyst.

Question: After column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. What could be the problem?

Answer: This could be due to several factors:

  • Inadequate Separation: The chosen solvent system may not be optimal for separating the product from closely related impurities. Consider adjusting the polarity of your mobile phase. A common starting point for this compound is a gradient of 0-10% ethyl acetate in hexane.[1]

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

  • Co-elution: Some impurities may have similar retention factors to the desired product in the selected solvent system.

Question: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" is a common issue in recrystallization. Here are a few troubleshooting steps:

  • Solvent Choice: The solvent system may not be ideal. For aromatic ketones, mixtures like heptane/ethyl acetate or methanol/water can be effective.

  • Cooling Rate: Cooling the solution too quickly can promote oil formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Saturation Level: The solution might be too concentrated. Try adding a small amount of the primary solvent to dissolve the oil and then attempt to recrystallize again.

Question: During vacuum distillation, the product is not distilling at the expected temperature. What could be the issue?

Answer:

  • Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and providing an accurate reading. The boiling point is highly dependent on the pressure.

  • System Leaks: A leak in your distillation setup will result in a higher pressure than indicated, leading to a higher boiling point. Check all joints and connections.

  • Presence of High-Boiling Impurities: Significant amounts of high-boiling impurities can elevate the boiling point of the mixture.

Data Presentation

Purification TechniqueKey ParametersExpected PurityReference
Recrystallization Solvent System: Heptane/Ethyl Acetate or Methanol/Water>98%General practice
Column Chromatography Stationary Phase: Silica GelMobile Phase: 0-10% Ethyl Acetate in Hexane>99%[1]
Vacuum Distillation Boiling Point: 47-49 °C at 15 mmHg>99%[2]

Experimental Protocols

Recrystallization

Objective: To purify crude this compound by removing impurities based on differences in solubility.

Materials:

  • Crude this compound

  • Heptane

  • Ethyl Acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hot heptane until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the crystals under vacuum.

Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of 0% to 10% ethyl acetate in hexane.[1]

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or high-boiling impurities.

Materials:

  • Crude or partially purified this compound

  • Short-path distillation apparatus

  • Vacuum pump and gauge

  • Heating mantle

  • Cold trap

Procedure:

  • Set up the short-path distillation apparatus.

  • Place the this compound in the distillation flask.

  • Slowly apply vacuum to the system, aiming for a pressure of approximately 15 mmHg.

  • Once the desired pressure is reached, begin heating the distillation flask.

  • Collect the fraction that distills at 47-49 °C.[2]

  • Discontinue the distillation once the product has been collected or if the temperature rises significantly.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (GC/NMR) Recrystallization->Analysis ColumnChromatography->Analysis VacuumDistillation Vacuum Distillation PureProduct Pure Product (>99%) VacuumDistillation->PureProduct Analysis->VacuumDistillation Purity < 99% Analysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Outcome Unsatisfactory ImpurityType Identify Impurity Type (TLC, NMR) Start->ImpurityType OilingOut Product Oiled Out Start->OilingOut Recrystallization Issue LowYield Low Yield Start->LowYield General Issue Isomers Isomeric Impurities Present ImpurityType->Isomers Multiple Spots StartingMaterial Starting Material Present ImpurityType->StartingMaterial Known Rf/Shift Action1 Optimize Chromatography (Solvent Gradient) Isomers->Action1 Action2 Improve Reaction Quench and Workup StartingMaterial->Action2 Action3 Adjust Recrystallization (Solvent, Cooling Rate) OilingOut->Action3 Action4 Check for Material Loss During Transfers/Filtration LowYield->Action4

References

common side products in the synthesis of 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-(trifluoromethoxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The two most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of trifluoromethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Grignard Reaction followed by Oxidation: This two-step process begins with the reaction of 4-trifluoromethoxybenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium chloride) to form an intermediate alcohol, which is then oxidized to the desired ketone.

Q2: What are the typical side products I might encounter during the Friedel-Crafts acylation route?

During the Friedel-Crafts acylation of trifluoromethoxybenzene, several side products can form. The trifluoromethoxy group is a deactivating but ortho-, para-directing group. Therefore, in addition to the desired para-substituted product, you may observe:

  • ortho-(Trifluoromethoxy)acetophenone: Formation of the ortho isomer is a common side product due to the directing effect of the trifluoromethoxy group.

  • meta-(Trifluoromethoxy)acetophenone: While less common, the meta isomer can also be formed in small amounts.

  • Unreacted Trifluoromethoxybenzene: Incomplete reaction can lead to the presence of the starting material in your crude product.

  • Polysubstituted Products: Although the acyl group is deactivating, under harsh conditions, a second acylation could potentially occur, though this is generally less of a concern compared to Friedel-Crafts alkylation.[1]

Q3: What are the potential impurities in the Grignard reaction and subsequent oxidation?

The Grignard route also presents potential for side product formation:

  • 1-(4-(Trifluoromethoxy)phenyl)ethanol: Incomplete oxidation of the intermediate alcohol will result in its presence as an impurity.

  • Unreacted 4-Trifluoromethoxybenzaldehyde: If the Grignard reaction does not go to completion, the starting aldehyde will remain.

  • Magnesium Salts: Hydrolysis of the Grignard reaction mixture results in the formation of magnesium salts, which must be effectively removed during workup.

  • Byproducts from Moisture: Grignard reagents are highly sensitive to moisture. Any water present in the reaction will quench the Grignard reagent, reducing the yield of the desired product.

Troubleshooting Guides

Friedel-Crafts Acylation Route

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Deactivated Aromatic Ring The trifluoromethoxy group is deactivating, which can slow down the reaction. Consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to more side products.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened container of the catalyst.[1]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with it.[1] Ensure you are using at least one equivalent of the catalyst.
Poor Reagent Quality Impurities in trifluoromethoxybenzene or the acetylating agent can inhibit the reaction. Use purified reagents.

Issue 2: High Proportion of Isomeric Side Products

Potential Cause Troubleshooting Suggestion
Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Try running the reaction at a lower temperature for a longer duration.
Choice of Lewis Acid The nature of the Lewis acid can influence the isomer distribution. Consider screening other Lewis acids, such as FeCl₃ or ZnCl₂, which might offer better selectivity.
Solvent Effects The polarity of the solvent can impact the reaction. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with the solvent may improve the desired isomer ratio.
Grignard Reaction and Oxidation Route

Issue 1: Low Conversion of 4-Trifluoromethoxybenzaldehyde

Potential Cause Troubleshooting Suggestion
Inactive Grignard Reagent The Grignard reagent may have been quenched by moisture or atmospheric carbon dioxide. Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Grignard Reagent Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.
Slow Addition of Reagents Add the aldehyde to the Grignard reagent slowly and at a controlled temperature (e.g., 0 °C) to prevent side reactions.

Issue 2: Incomplete Oxidation of the Intermediate Alcohol

Potential Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Ensure that a sufficient amount of the oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents) is used.
Reaction Time/Temperature The oxidation may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Choice of Oxidant Some oxidizing agents may not be effective for this specific substrate. Consider trying a different oxidation protocol if yields are consistently low.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Trifluoromethoxybenzene
  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane via cannula.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • Substrate Addition: Add trifluoromethoxybenzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Key Experiment: Grignard Reaction and Oxidation

Step 1: Grignard Reaction

  • Preparation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere.

  • Grignard Formation: Add a solution of methyl iodide (1.2 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.

  • Aldehyde Addition: Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of 4-trifluoromethoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

Step 2: Oxidation

  • Preparation: Dissolve the crude 1-(4-(trifluoromethoxy)phenyl)ethanol from the previous step in dichloromethane.

  • Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution and stir at room temperature for 2-3 hours.

  • Workup: Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Anhydrous AlCl₃ reac1 Add Acetyl Chloride at 0°C prep1->reac1 Catalyst prep2 Dry Dichloromethane prep2->reac1 reac2 Add Trifluoromethoxybenzene at 0°C reac1->reac2 reac3 Stir at Room Temperature reac2->reac3 work1 Quench with Ice/HCl reac3->work1 Crude Mixture work2 Extract with Dichloromethane work1->work2 work3 Purify (Chromatography/Recrystallization) work2->work3 product This compound work3->product Pure Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Grignard_Oxidation_Workflow cluster_grignard Grignard Reaction cluster_oxidation Oxidation grig1 Prepare Methylmagnesium Iodide grig2 Add 4-Trifluoromethoxybenzaldehyde grig1->grig2 grig3 Quench with NH₄Cl grig2->grig3 intermediate 1-(4-(Trifluoromethoxy)phenyl)ethanol grig3->intermediate Crude Alcohol ox1 Dissolve in Dichloromethane intermediate->ox1 ox2 Add PCC ox1->ox2 ox3 Filter and Concentrate ox2->ox3 product This compound ox3->product Pure Product

Caption: Workflow for the Grignard Reaction and Oxidation Synthesis.

References

troubleshooting low yields in trifluoromethoxylation of acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxylation of acetophenone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of α-(trifluoromethoxy)acetophenone is very low. What are the most common causes?

Low yields are typically traced back to one of three areas: the nature of the starting material, suboptimal reaction conditions, or competing side reactions. A primary issue is that the direct α-trifluoromethoxylation of acetophenone is inefficient. A two-step process involving the initial conversion of acetophenone to a more reactive intermediate, such as an enol carbonate, is often necessary for successful transformation.[1][2][3][4]

Key Troubleshooting Steps:

  • Confirm Enol Carbonate Formation: Ensure your acetophenone has been successfully converted to its enol carbonate derivative prior to the trifluoromethoxylation step. The choice of carbonate is critical; tert-butoxycarbonyl (Boc) enol carbonates have been shown to give significantly higher yields than acetyl (Ac) protected enols.[4]

  • Evaluate Reaction Conditions: The reaction is highly sensitive to the photocatalyst, solvent, and concentration. Dilute conditions are known to favor the desired α-trifluoromethoxylation over side reactions.[1]

  • Check Reagent Quality: Use a reliable source of the trifluoromethoxylating agent, such as N-trifluoromethoxy-4-cyano-pyridinium triflimide. Ensure the photoredox catalyst (e.g., 4-CzIPN) is active and that solvents are anhydrous.

Q2: I am observing a significant amount of an undesired side product where the trifluoromethoxy group is attached to the aromatic ring. How can I improve chemoselectivity?

This is a common problem arising from a competing reaction pathway. The formation of an electron-donor-acceptor (EDA) complex between the substrate and the trifluoromethoxylating agent can lead to trifluoromethoxylation on the aromatic ring.[1][4]

Solutions to Improve Selectivity:

  • Switch to a Purely Photoredox Manifold: Avoid conditions that favor EDA complex formation. Using a highly efficient organic photoredox catalyst like 4-CzIPN under visible light (e.g., 456 nm) channels the reaction through a radical chain mechanism, which is highly selective for the α-position of the enol carbonate.[1][4]

  • Increase Dilution: Running the reaction at a lower concentration disfavors the formation of the bimolecular EDA complex, thereby suppressing the aromatic substitution pathway.[1]

  • Choose the Right Catalyst: Highly oxidizing photocatalysts can be detrimental to the reaction's outcome. Catalysts such as 4-CzIPN have been shown to deliver the desired product with greater than 20:1 selectivity.[4]

Q3: The reaction starts but does not go to completion, leaving unreacted starting material. What should I do?

Incomplete conversion can be due to several factors related to the reaction setup and reagents.

Troubleshooting Steps for Incomplete Reactions:

  • Light Source and Irradiation: Confirm that your light source has the correct wavelength (e.g., 456 nm for 4-CzIPN) and sufficient power. Ensure the reaction vessel is positioned to receive uniform irradiation. Note that the reaction should not proceed in the dark; a control experiment can confirm the light-driven nature of the process.[1][4]

  • Reaction Time: While the reaction can be rapid (often complete within 1 hour under batch conditions), extending the reaction time may not improve the yield and can lead to degradation of the trifluoromethoxylating reagent.[4]

  • Degassing/Inert Atmosphere: Although not always explicitly stated as critical, ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent quenching of radical intermediates by oxygen.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes data from optimization studies for the photoredox-catalyzed α-trifluoromethoxylation of an acetophenone-derived enol carbonate. This highlights the critical role of the photocatalyst and protecting group on the reaction yield.

EntrySubstrate (Protecting Group)Photocatalyst (PC)Light Source (nm)Yield (%)[4]Selectivity (α:Aromatic)[4]
1Enol Acetate (Ac)None (EDA Complex)40017Low
2Enol Acetate (Ac)Ru(bpy)₃²⁺45637>20:1
3Enol Acetate (Ac)4-CzIPN45637>20:1
4Enol Carbonate (Boc)4-CzIPN45652>20:1

Conditions: Reaction performed in MeCN. Yields determined by ¹⁹F NMR. Substrate was 1-(phenylethenyl) tert-butyl carbonate or acetate.

Experimental Protocols

One-Pot, Two-Step Synthesis of α-(Trifluoromethoxy)acetophenone

This procedure outlines a robust method starting directly from acetophenone, proceeding through an enol carbonate intermediate which is then trifluoromethoxylated in the same vessel.[1][5]

Step 1: Enol Carbonate Formation

  • To a round-bottomed flask under a nitrogen atmosphere, add acetophenone (1.0 equiv.) and dissolve in anhydrous THF (1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) to the flask.

  • Allow the reaction to warm to room temperature and stir for 1 hour or until TLC/GC-MS analysis indicates complete conversion of acetophenone. The crude enol carbonate is used directly in the next step.

Step 2: α-Trifluoromethoxylation

  • To the crude reaction mixture from Step 1, add the photoredox catalyst 4-CzIPN (5 mol%).

  • Add the trifluoromethoxylating agent, N-trifluoromethoxy-4-cyano-pyridinium triflimide (1.5 equiv.).

  • Dilute the mixture with acetonitrile (MeCN) to achieve a final substrate concentration of approximately 0.01 M.

  • Irradiate the stirred mixture with a 456 nm LED lamp at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the α-(trifluoromethoxy)acetophenone product.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_substrate Is Acetophenone converted to Enol Carbonate intermediate? start->check_substrate protocol_enol Troubleshoot Enol Carbonate formation: - Check base (e.g., NaH) activity. - Ensure anhydrous conditions. - Verify protecting group reagent (Boc₂O). check_substrate->protocol_enol No check_side_product Is Aromatic Trifluoromethoxylation observed as a major side product? check_substrate->check_side_product Yes no_substrate No end_node Optimized Yield protocol_enol->end_node protocol_selectivity Improve Chemoselectivity: - Use 4-CzIPN photocatalyst. - Increase reaction dilution (lower concentration). - Ensure 456 nm light source. check_side_product->protocol_selectivity Yes check_conditions Optimize Reaction Conditions: - Verify catalyst activity & loading. - Check light source intensity/wavelength. - Confirm quality of trifluoromethoxylating agent. check_side_product->check_conditions No protocol_selectivity->end_node check_conditions->end_node

Caption: Troubleshooting workflow for low yields in acetophenone trifluoromethoxylation.

Reaction_Pathway cluster_0 Step 1: Required Activation cluster_1 Step 2: Photoredox Trifluoromethoxylation Acetophenone Acetophenone Enol_Carbonate Enol Carbonate (Boc derivative preferred) Acetophenone->Enol_Carbonate NaH, Boc₂O Product α-(Trifluoromethoxy)acetophenone (Desired Product) Enol_Carbonate->Product Side_Product Aromatic-OCF₃ (Side Product) Enol_Carbonate->Side_Product Undesired EDA Pathway Reagent N-trifluoromethoxy- pyridinium salt Reagent->Product Reagent->Side_Product Catalyst 4-CzIPN Catalyst + Blue Light (456 nm) Catalyst->Product

Caption: Key steps and competing pathways in the reaction.

References

Technical Support Center: Managing Thermal Stability of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the trifluoromethoxy (-OCF3) group generally thermally stable?

A1: The trifluoromethoxy group's thermal stability is primarily attributed to the high strength of the carbon-fluorine (C-F) bonds.[1][2] The strong electron-withdrawing nature of the three fluorine atoms also contributes to the overall stability of the group by strengthening the carbon-oxygen bond.[3][4] This inherent stability makes the -OCF3 group a valuable substituent in drug design to enhance metabolic stability and resistance to chemical degradation.[2]

Q2: How does the thermal stability of a trifluoromethoxy-containing compound compare to its trifluoromethyl (-CF3) analog?

A2: Both -OCF3 and -CF3 groups enhance the thermal stability of organic molecules due to the robust C-F bonds.[5] Generally, both are considered highly stable. However, the overall thermal stability of a molecule depends on the entire molecular structure, including other functional groups and intermolecular interactions, not just the fluorinated substituent.[5]

Q3: What are the typical decomposition temperatures for compounds containing a trifluoromethoxy group?

A3: The decomposition temperature can vary significantly depending on the overall molecular structure. However, the introduction of a trifluoromethoxy group often increases the decomposition temperature compared to non-fluorinated analogs. For some fluorinated polyimides, for instance, enhanced thermal properties have been observed.[5] Without specific experimental data for a particular compound, it is difficult to provide a precise decomposition temperature. Thermal analysis techniques like Thermogravimetric Analysis (TGA) are essential for determining the specific decomposition profile of your compound.

Q4: Can the trifluoromethoxy group degrade under thermal stress? What are the potential byproducts?

A4: While generally stable, the trifluoromethoxy group can degrade under high thermal stress. The degradation pathway is not extensively documented for a wide range of compounds but is expected to involve the cleavage of the C-O or C-F bonds at very high temperatures. Potential degradation byproducts could include fluoride ions, carbonyl fluoride (COF2), and other smaller fluorinated fragments.[6] Pyrolysis-GC-MS is a suitable technique to identify such degradation products.[7][8]

Q5: How can I assess the thermal stability of my trifluoromethoxy-containing compound?

A5: The most common techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[11] DSC measures the heat flow into or out of a sample as it is heated or cooled, which can identify melting points, phase transitions, and exothermic decomposition events.[12][13][14]

Troubleshooting Guides for Thermal Analysis

This section provides solutions to common problems encountered during the thermal analysis of trifluoromethoxy-containing compounds using TGA and DSC.

Thermogravimetric Analysis (TGA) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Unexpected Weight Loss at Low Temperatures Presence of residual solvent or moisture.Ensure the sample is thoroughly dried before analysis. Perform a pre-heating step at a temperature below the expected decomposition point to remove volatiles.
Sample is hygroscopic.Handle and load the sample in a dry environment (e.g., a glove box with an inert atmosphere).
Irregular or Noisy TGA Curve Sample holder is not properly seated or has fallen off.[15][16]Check the connection between the balance and the sample holder. Ensure the crucible is correctly placed.[15][16]
Turbulent purge gas flow.Optimize the purge gas flow rate. Ensure a steady, non-turbulent flow.
Static electricity on the sample or crucible.Use an anti-static gun or ionizer to dissipate static charges before analysis.
Inconsistent Decomposition Temperatures Between Runs Different heating rates were used.Always use the same heating rate for comparable results. A standard rate is 10 °C/min.[17]
Sample heterogeneity.Ensure the analyzed sample is representative of the bulk material. Gentle grinding and mixing may be necessary.
Different sample masses.Use a consistent sample mass for all analyses.
Complex, Multi-step Decomposition Profile The molecule has multiple functional groups with different thermal stabilities.This is often characteristic of the compound. Analyze the derivative of the TGA curve (DTG) to better resolve the individual decomposition steps.[11]
Presence of impurities or a mixture of polymorphs.Purify the sample. Use DSC to check for multiple melting points, which might indicate impurities or polymorphism.[12]
Differential Scanning Calorimetry (DSC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad or Distorted Melting Peak Sample contains impurities.Purify the sample. The presence of impurities typically broadens and lowers the melting point.[13]
Heating rate is too high.Use a lower heating rate (e.g., 2-5 °C/min) to improve resolution.
Poor thermal contact between the sample and the pan.Ensure the sample is finely ground and evenly distributed at the bottom of the pan.
No Observable Melting Peak The compound decomposes before melting.Check the TGA data to see if decomposition occurs at or below the expected melting temperature.
The sample is amorphous.Look for a glass transition (a step-like change in the baseline) instead of a sharp melting peak.
Exothermic Peak (Unexpected) The sample is undergoing decomposition.Correlate the DSC data with TGA results to confirm if the exotherm corresponds to a weight loss event.[13]
The sample is crystallizing from an amorphous state.This is often observed upon heating an amorphous sample above its glass transition temperature.
Baseline Drift or Instability The instrument is not properly calibrated or equilibrated.Calibrate the instrument with appropriate standards. Allow sufficient time for the baseline to stabilize before starting the measurement.
Mismatched sample and reference pans.Ensure the sample and reference pans have very similar weights.

Quantitative Data Summary

The following table presents hypothetical, yet representative, thermal analysis data for a typical small-molecule trifluoromethoxy-containing active pharmaceutical ingredient (API). Actual values will vary depending on the specific molecular structure.

Parameter Typical Value Range Analytical Method Significance
Onset of Decomposition (Tonset) 250 - 350 °CTGAThe temperature at which significant thermal decomposition begins. A key indicator of thermal stability.
Temperature at 5% Mass Loss (Td5%) 260 - 360 °CTGAA common metric for comparing the thermal stability of different materials.
Peak Decomposition Temperature (Tpeak) 280 - 380 °CDTG (Derivative of TGA)The temperature at which the rate of mass loss is at its maximum.
Residual Mass @ 600 °C < 5%TGAIndicates the amount of non-volatile residue after decomposition in an inert atmosphere.
Melting Point (Tm) 150 - 250 °CDSCA characteristic physical property that can indicate purity and identify the crystalline form.
Enthalpy of Fusion (ΔHf) 20 - 50 J/gDSCThe amount of energy required to melt the sample. Can be used to assess crystallinity.
Glass Transition Temperature (Tg) 50 - 120 °CDSCOnly present if the material has an amorphous phase. Important for the stability of amorphous solids.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Profile by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of specific mass loss percentages, and the residual mass of a trifluoromethoxy-containing compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Ensure the compound is dry and, if necessary, gently grind to a fine powder to ensure homogeneity.

  • Crucible Preparation: Use a clean, inert crucible (e.g., alumina or platinum). Tare the crucible in the TGA instrument.

  • Sample Loading: Accurately weigh 3-5 mg of the sample into the tared crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Allow the instrument to equilibrate at the starting temperature (e.g., 30 °C) for at least 15 minutes.

  • Thermal Program:

    • Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures at 5% and 50% mass loss (Td5% and Td50%).

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).

    • Record the percentage of residual mass at the final temperature.

Protocol 2: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and detect any other phase transitions of a trifluoromethoxy-containing compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Ensure the compound is dry and, if necessary, gently grind to a fine powder.

  • Crucible Preparation: Use a clean aluminum pan and lid. Tare the pan and lid.

  • Sample Loading: Accurately weigh 1-3 mg of the sample into the tared pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min.

    • Allow the instrument to equilibrate at the starting temperature (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

    • (Optional) Include a cooling and a second heating cycle to investigate the sample's thermal history and potential polymorphism.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting. The onset temperature of the peak is typically reported as the melting point (Tm).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).

    • Identify any other thermal events, such as glass transitions (step changes in the baseline) or solid-solid phase transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Compound Synthesis purification Purification synthesis->purification drying Drying purification->drying tga TGA Analysis drying->tga dsc DSC Analysis drying->dsc tga_data Decomposition Profile tga->tga_data dsc_data Phase Transitions & Purity dsc->dsc_data stability_assessment Overall Thermal Stability Assessment tga_data->stability_assessment dsc_data->stability_assessment

Caption: Experimental workflow for assessing the thermal stability of trifluoromethoxy-containing compounds.

degradation_pathway cluster_products Potential High-Temperature Degradation Products parent Ar-OCF3 (Parent Compound) ar_o_rad Ar-O• parent->ar_o_rad C-O Bond Cleavage cf3_rad •CF3 parent->cf3_rad O-CF3 Bond Cleavage other_frags Other Fragments ar_o_rad->other_frags Rearrangement/ Decomposition cof2 COF2 cf3_rad->cof2 Further Decomposition f_ion F⁻ cof2->f_ion Hydrolysis

Caption: A plausible thermal degradation pathway for a trifluoromethoxy-containing aromatic compound.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Inconsistent Thermal Analysis Results check_instrument Instrument Calibration and Baseline Stable? start->check_instrument check_params Consistent Experimental Parameters (e.g., heating rate)? check_instrument->check_params Yes recalibrate Recalibrate Instrument check_instrument->recalibrate No check_sample_prep Sample Preparation (Drying, Homogeneity)? check_params->check_sample_prep Yes standardize_params Standardize Protocol check_params->standardize_params No improve_prep Improve Sample Prep check_sample_prep->improve_prep No purify_sample Purify Sample check_sample_prep->purify_sample If Impurities Suspected recalibrate->start Re-analyze standardize_params->start Re-analyze improve_prep->start Re-analyze purify_sample->start Re-analyze

References

overcoming challenges in the scale-up of 4'-(trifluoromethoxy)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(trifluoromethoxy)acetophenone, with a focus on overcoming challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of (trifluoromethoxy)benzene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction is a classic example of electrophilic aromatic substitution.[2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of this synthesis include:

  • Runaway Reactions: Friedel-Crafts acylations are highly exothermic, and improper heat management can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]

  • Handling of Reagents: Acetyl chloride is corrosive, flammable, and reacts violently with water.[4] (Trifluoromethoxy)benzene is also flammable and can cause skin and eye irritation. Aluminum chloride is a water-sensitive and corrosive solid.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates significant amounts of HCl gas, which is corrosive and toxic, requiring a robust off-gas scrubbing system.

  • Solvent Safety: The choice of solvent is critical. While various solvents can be used, their flammability and potential for side reactions must be carefully considered.

Q3: What are the key parameters to control during the scale-up of the Friedel-Crafts acylation?

A3: Critical parameters to control during scale-up include:

  • Temperature: Precise temperature control is crucial to prevent side reactions and ensure a safe reaction profile.

  • Reagent Addition Rate: Slow and controlled addition of acetyl chloride is necessary to manage the exothermic nature of the reaction.

  • Agitation: Efficient mixing is required to ensure uniform temperature distribution and reactant contact, especially in large reactors.

  • Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. All reagents and equipment must be scrupulously dry.

Q4: What are common impurities, and how can they be minimized?

A4: Common impurities can include unreacted starting materials, di-acylated byproducts, and isomers. To minimize these:

  • Stoichiometry: Precise control of the molar ratios of reactants and catalyst is essential.

  • Reaction Temperature: Maintaining the optimal reaction temperature can reduce the formation of byproducts.

  • Purification: Effective purification methods, such as distillation or crystallization, are necessary to remove impurities. For some acetophenone derivatives, extractive distillation has been used to separate difficult-to-remove impurities.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Catalyst: The aluminum chloride catalyst is highly sensitive to moisture and will be deactivated by water present in the reagents, solvent, or reaction vessel.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Handle aluminum chloride in a glovebox or under a nitrogen blanket.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction.- Use a stoichiometric amount or a slight excess of the aluminum chloride catalyst.
Poor Reaction Control: Inadequate temperature control or inefficient mixing can lead to side reactions and reduced yield.- Maintain the recommended reaction temperature with an efficient cooling system.- Ensure vigorous and effective stirring throughout the reaction.
Formation of Multiple Products (Isomers/Polyacylation) High Reaction Temperature: Higher temperatures can promote the formation of unwanted isomers and di-acylated byproducts.- Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity.
Incorrect Stoichiometry: An excess of the acylating agent can lead to polyacylation.- Carefully control the molar ratio of (trifluoromethoxy)benzene to acetyl chloride.
Difficult Purification Close Boiling Points of Product and Impurities: Co-distillation of the product with unreacted starting materials or byproducts can occur.- Employ fractional distillation with a high-efficiency column.- Consider vacuum distillation to lower the boiling points and potentially improve separation.- Develop a crystallization method for purification.
Formation of Emulsions During Workup: The presence of aluminum salts can lead to the formation of stable emulsions, making phase separation difficult.- Quench the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid to break up the aluminum complexes.- Use a suitable solvent for extraction that minimizes emulsion formation.
Thermal Runaway During Scale-Up Inadequate Heat Removal: The heat generated by the exothermic reaction exceeds the cooling capacity of the reactor.- Ensure the reactor has a sufficient heat transfer area and an efficient cooling system.- Implement a controlled, slow addition of the acetyl chloride.- Consider using a semi-batch process where one reactant is added portion-wise.- Perform a thorough thermal hazard assessment before scaling up.[3]

Experimental Protocols

Note: The following is a general laboratory-scale procedure. Adjustments will be necessary for pilot and production scale.

Friedel-Crafts Acylation of (Trifluoromethoxy)benzene

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber for HCl.

    • Maintain a dry, inert atmosphere (e.g., nitrogen) throughout the reaction.

  • Reagent Charging:

    • Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension to 0-5 °C in an ice bath.

  • Reactant Addition:

    • Slowly add acetyl chloride (1.0 to 1.1 molar equivalents) to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly add (trifluoromethoxy)benzene (1.0 molar equivalent) dropwise, again keeping the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by GC or TLC.

  • Workup:

    • Carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
(Trifluoromethoxy)benzeneC₇H₅F₃O162.111021.226
Acetyl ChlorideC₂H₃ClO78.50521.104
Aluminum ChlorideAlCl₃133.34180 (sublimes)2.48
This compoundC₉H₇F₃O₂204.1588 (at 11 mmHg)1.278[5]

Table 2: Typical Reaction Parameters and Expected Outcomes (Lab Scale)

Parameter Value Rationale Expected Yield Expected Purity (Post-Distillation)
Molar Ratio (Substrate:AcCl:AlCl₃)1 : 1.05 : 1.2Slight excess of acylating agent and catalyst to drive the reaction to completion.75-85%>98%
Reaction Temperature0-25 °CTo control exotherm and minimize side reactions.
Reaction Time2-4 hoursSufficient time for reaction completion at the specified temperature.
SolventDichloromethaneGood solubility for reactants and inert under reaction conditions.

Note: Yields and purity are estimates and can vary based on specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Charge AlCl3 & Solvent A->B Ensure Anhydrous Conditions C Cool to 0-5 °C B->C D Add Acetyl Chloride C->D Slow Addition E Add (Trifluoromethoxy)benzene D->E Slow Addition F React at RT E->F Monitor Progress G Quench with HCl/Ice F->G H Phase Separation G->H I Wash Organic Layer H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture (Reagents, Glassware) Start->CheckMoisture CheckCatalyst Review Catalyst Stoichiometry Start->CheckCatalyst CheckTemp Verify Temperature Control Start->CheckTemp MoisturePresent Moisture Detected CheckMoisture->MoisturePresent Yes CatalystLow Catalyst Amount Insufficient CheckCatalyst->CatalystLow Yes TempIssue Inadequate Temperature Control CheckTemp->TempIssue Yes Action1 Action1 MoisturePresent->Action1 Action: Implement stringent anhydrous techniques Action2 Action2 CatalystLow->Action2 Action: Increase catalyst loading to stoichiometric or slight excess Action3 Action3 TempIssue->Action3 Action: Improve cooling and agitation efficiency

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

strategies to minimize byproducts in electrophilic trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic trifluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during electrophilic trifluoromethylation reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My electrophilic trifluoromethylation reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

    Answer: Low or no product yield in electrophilic trifluoromethylation can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the quality and stability of your trifluoromethylating reagent, as many are sensitive to moisture and can decompose over time. Ensure that your substrate is sufficiently nucleophilic for the chosen reagent; electron-deficient substrates may require more reactive reagents or the use of a catalyst. The reaction conditions, including solvent, temperature, and reaction time, are also critical and may need optimization. Finally, consider the possibility of competing side reactions that consume the starting material or the desired product.

Issue 2: Formation of Multiple Products and Byproducts

  • Question: My reaction mixture shows the formation of multiple products, including regioisomers and other byproducts. How can I improve the selectivity of my reaction?

    Answer: The formation of multiple products is a common challenge in electrophilic trifluoromethylation. To improve selectivity, consider the following strategies:

    • Regioisomers: The regioselectivity of trifluoromethylation of arenes and heteroarenes is highly dependent on the electronic and steric properties of the substrate. For heteroatom-containing substrates, the site of trifluoromethylation can often be directed by the heteroatom. In some cases, changing the solvent or the trifluoromethylating reagent can influence the regiochemical outcome. For example, in the trifluoromethylation of phosphines, the choice of solvent can alter the site of trifluoromethylation between the phosphorus atom and the aromatic ring.[1]

    • Byproducts from the Reagent: Many common electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, generate stoichiometric byproducts (e.g., dibenzothiophene or 2-iodobenzoic acid derivatives) that can sometimes be challenging to separate from the desired product.[2] Utilizing reagents with sulfonated backbones can improve the water solubility of these byproducts, facilitating their removal during aqueous workup.[2]

    • Hydrotrifluoromethylation and Halotrifluoromethylation of Alkenes: When trifluoromethylating alkenes, byproducts such as hydrotrifluoromethylation and halotrifluoromethylation can occur. The choice of solvent and additives can be crucial in controlling the reaction pathway. For instance, using Togni reagent with K₂CO₃ in DMF can favor hydrotrifluoromethylation, while using tetra-n-butylammonium iodide (TBAI) in dioxane can lead to vinylic trifluoromethylation.[3]

Issue 3: Reagent Decomposition

  • Question: I suspect my electrophilic trifluoromethylating reagent is decomposing under the reaction conditions. What are the signs of decomposition and how can it be prevented?

    Answer: Decomposition of the trifluoromethylating reagent is a significant cause of low yields. Signs of decomposition include a change in color of the reaction mixture and the formation of unidentifiable baseline material on TLC or LC-MS. Hypervalent iodine reagents, such as Togni's reagents, can be unstable at elevated temperatures and in the presence of strong acids.[4] To minimize decomposition:

    • Store reagents in a cool, dark, and dry place.

    • Perform reactions at the lowest effective temperature.

    • Avoid strongly acidic conditions if your reagent is acid-sensitive. Some reagents may require activation with a Lewis or Brønsted acid, so a careful balance is necessary.[4]

Data Presentation: Strategies to Minimize Byproducts

The following tables summarize quantitative data on how different reaction parameters can be adjusted to minimize byproduct formation in various electrophilic trifluoromethylation reactions.

Table 1: Trifluoromethylation of Alkenes with Togni Reagent [3]

AdditiveSolventMajor ProductMinor Product(s)
K₂CO₃DMFHydrotrifluoromethylationVinylic Trifluoromethylation
TBAIDioxaneVinylic TrifluoromethylationIodotrifluoromethylation
KIDioxaneIodotrifluoromethylationVinylic Trifluoromethylation

Table 2: Influence of Solvent on the Site-Selectivity of Phosphine Trifluoromethylation [1]

SubstrateSolventP-TrifluoromethylationC-Trifluoromethylation (Aromatic Ring)
ArylphosphineCH₂Cl₂MajorMinor
ArylphosphineTHFMinorMajor

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at minimizing byproducts in electrophilic trifluoromethylation.

Protocol 1: Selective Hydrotrifluoromethylation of Styrene (Adapted from[3])

  • To a solution of styrene (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).

  • Add Togni's reagent II (1.5 equiv) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired hydrotrifluoromethylated product.

Protocol 2: Minimizing Reagent-Derived Byproducts in the Trifluoromethylation of a Thiol (General Protocol based on[2])

  • Dissolve the thiol (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a water-soluble electrophilic trifluoromethylating reagent (e.g., a sulfonated Umemoto-type reagent) (1.1 equiv) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine. The water-soluble byproduct from the reagent will be removed during these aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified S-trifluoromethylated product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing electrophilic trifluoromethylation reactions.

Troubleshooting_Low_Yield start Low or No Yield reagent_check Check Reagent Quality (Age, Storage, Purity) start->reagent_check substrate_check Evaluate Substrate Reactivity (Electronic Properties) start->substrate_check conditions_check Review Reaction Conditions (Solvent, Temp, Time) start->conditions_check side_reactions Investigate Side Reactions (Byproduct Analysis) start->side_reactions reagent_solution Use Fresh Reagent Store Properly reagent_check->reagent_solution substrate_solution Increase Reagent Reactivity Use Catalyst/Activator substrate_check->substrate_solution conditions_solution Optimize Conditions (Solvent Screen, Temp Gradient) conditions_check->conditions_solution side_reactions_solution Modify Conditions to Minimize Byproducts side_reactions->side_reactions_solution

Caption: Troubleshooting workflow for low yield in electrophilic trifluoromethylation.

Byproduct_Minimization_Strategy cluster_analysis Byproduct Analysis cluster_strategy Optimization Strategy start Byproduct Formation Observed byproduct_id Identify Byproduct Structure (NMR, MS) start->byproduct_id byproduct_source Determine Byproduct Source (Reagent, Substrate, Solvent) byproduct_id->byproduct_source reagent_mod Change Reagent (e.g., water-soluble) byproduct_source->reagent_mod solvent_mod Change Solvent (e.g., for selectivity) byproduct_source->solvent_mod additive_mod Add/Change Additive (e.g., base, salt) byproduct_source->additive_mod temp_mod Modify Temperature byproduct_source->temp_mod end Minimized Byproducts reagent_mod->end solvent_mod->end additive_mod->end temp_mod->end

Caption: Logical workflow for minimizing byproducts in electrophilic trifluoromethylation.

References

Technical Support Center: Addressing Solubility Challenges of 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4'-(trifluoromethoxy)acetophenone in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic ketone. Its trifluoromethoxy group enhances its lipophilicity, making it generally soluble in a range of organic solvents.[1] However, its polarity, conferred by the ketone functional group, also allows for some solubility in more polar organic solvents. As a general principle, "like dissolves like," meaning its solubility will be highest in solvents with similar polarity.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?

Initial troubleshooting should focus on simple physical methods to enhance dissolution. Gentle heating of the solvent and solute mixture can increase the kinetic energy of the solvent molecules, often leading to improved solubility. Additionally, mechanical agitation through vigorous stirring or the use of a vortex mixer can help break down solute aggregates and facilitate dissolution. Sonication, which uses ultrasonic waves to agitate particles, is another effective technique to try.

Q3: Can changing the reaction temperature affect the solubility of this compound?

Yes, temperature can significantly impact solubility. For most solid and liquid solutes dissolving in a liquid solvent, increasing the temperature will increase solubility. This is because the dissolution process is often endothermic, meaning it absorbs heat. By supplying heat, you shift the equilibrium towards dissolution. However, it is crucial to ensure that the increased temperature does not negatively affect the stability of your reactants or the desired reaction pathway.

Q4: When should I consider using a co-solvent system?

A co-solvent system is a viable option when this compound does not adequately dissolve in a single solvent that is otherwise ideal for your reaction conditions. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to modify its overall polarity and improve the solubility of the solute. For instance, if your primary solvent is non-polar, adding a small amount of a more polar co-solvent can enhance the solubility of a moderately polar compound like an aromatic ketone.

Q5: How do I choose an appropriate co-solvent?

The selection of a co-solvent should be based on the principle of miscibility and the polarity of both your primary solvent and this compound. The co-solvent must be miscible with the primary solvent to form a homogeneous solution. The goal is to create a solvent blend with a polarity that is optimal for dissolving all reactants. A systematic approach, as detailed in the experimental protocols section, should be followed to screen for the most effective co-solvent and determine the optimal ratio.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound.

Problem Possible Cause Suggested Solution
Incomplete Dissolution at Room Temperature Insufficient solvent volume or low intrinsic solubility in the chosen solvent.1. Increase the solvent volume incrementally until dissolution is achieved. 2. Gently heat the mixture while stirring. 3. Employ sonication to aid dissolution. 4. If dissolution is still incomplete, consider a different solvent or a co-solvent system.
Precipitation of Reactant During Reaction Change in reaction mixture polarity as the reaction progresses, or temperature fluctuations.1. If the reaction is cooled, try maintaining a slightly elevated temperature. 2. The addition of a co-solvent at the start of the reaction can help maintain solubility throughout the process. 3. Ensure homogenous mixing to avoid localized concentration gradients that can lead to precipitation.
"Oiling Out" of the Reactant The solute is melting but not dissolving, often occurring when the melting point is below the solvent's boiling point.1. Add a small amount of a co-solvent in which the compound is highly soluble to the hot mixture. 2. Lower the temperature and allow for a slower, more controlled dissolution process.
Low Reaction Yield or Inconsistent Results Poor solubility leading to a low effective concentration of the reactant in the solution phase.1. Address the solubility issue using the methods described above (heating, co-solvents, etc.) to ensure a homogeneous reaction mixture. 2. Confirm complete dissolution visually before proceeding with the reaction.

Quantitative Data

Due to the limited availability of publicly accessible quantitative solubility data for this compound, a pre-populated data table cannot be provided. However, the following experimental protocol outlines a straightforward method for researchers to determine the solubility of this compound in various solvents and generate their own data for reaction optimization.

Table 1: Solubility of this compound in Common Organic Solvents (User-Generated Data)

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Tetrahydrofuran (THF)25User to Determine
Toluene25User to Determine
N,N-Dimethylformamide (DMF)25User to Determine
Dimethyl Sulfoxide (DMSO)25User to Determine
Ethanol25User to Determine
Methanol25User to Determine
Other (Specify)User to DetermineUser to Determine

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol provides a method to determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., THF, toluene, DMF, DMSO, ethanol, methanol)

  • Small, sealable vials or test tubes

  • Graduated cylinders or pipettes

  • Analytical balance

  • Temperature-controlled water bath or heating block

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Add a precisely weighed amount of this compound (e.g., 100 mg) to a vial.

  • Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Seal the vial and agitate the mixture at the desired temperature (e.g., 25°C) using a shaker or magnetic stirrer until the solid is fully dissolved.

  • If the solid dissolves completely, add another weighed amount of the compound (e.g., 100 mg) and repeat step 3.

  • Continue adding the compound in increments until a saturated solution is formed (i.e., a small amount of undissolved solid remains after prolonged agitation).

  • Record the total mass of the compound that dissolved in the known volume of the solvent.

  • Calculate the solubility in g/100 mL.

Protocol 2: Selection and Optimization of a Co-Solvent System

This protocol outlines a systematic approach to finding an effective co-solvent system for a reaction involving this compound.

Materials:

  • This compound

  • Primary reaction solvent

  • A selection of miscible co-solvents of varying polarities (e.g., a polar aprotic solvent like acetone, and a less polar solvent like dichloromethane if the primary solvent is polar)

  • Small-scale reaction vessels (e.g., vials)

Procedure:

  • Initial Screening:

    • In separate vials, attempt to dissolve a small, known amount of this compound in the primary reaction solvent.

    • To the vials where it is insoluble, add potential co-solvents dropwise while observing for dissolution. Note which co-solvents are effective.

  • Determining the Optimal Ratio:

    • Take the most promising co-solvent(s) from the initial screen.

    • Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1).

    • Determine the solubility of this compound in each of these mixtures using Protocol 1.

  • Reaction Compatibility Check:

    • Once an effective co-solvent system is identified, run a small-scale test reaction in this solvent mixture to ensure it does not negatively impact the reaction yield or selectivity.

Visualizations

The following diagrams illustrate the decision-making process and workflows for addressing solubility issues.

G Troubleshooting Workflow for Poor Solubility A Start: Incomplete dissolution of This compound B Increase agitation (stirring, vortexing)? A->B C Apply gentle heat? B->C No G Solubility issue resolved. B->G Yes D Try sonication? C->D No C->G Yes E Consider a co-solvent system? D->E No D->G Yes F Select a different primary solvent? E->F No E->G Yes F->G Yes I Consult literature for alternative solvents. F->I No H Proceed with reaction. G->H

Caption: A decision-making workflow for troubleshooting solubility issues.

G Experimental Workflow for Co-Solvent Selection cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Dissolve reactant in primary solvent B Insoluble? A->B C Add potential co-solvents dropwise B->C Yes J Proceed with optimized system B->J No D Identify effective co-solvents C->D E Prepare solvent mixtures of varying ratios D->E F Determine solubility in each mixture E->F G Identify optimal solvent ratio F->G H Run small-scale test reaction G->H I Analyze yield and purity H->I I->J

Caption: A stepwise experimental workflow for selecting and optimizing a co-solvent system.

References

analytical methods for detecting impurities in 4'-(trifluoromethoxy)acetophenone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4'-(trifluoromethoxy)acetophenone samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification of impurities.[1][2][3]

Q2: What are the potential impurities in this compound samples?

A2: Potential impurities can originate from the synthesis process and degradation. Common synthesis routes like Friedel-Crafts acylation may introduce impurities such as:

  • Starting materials: Unreacted (trifluoromethoxy)benzene and acetylating agents.

  • Positional isomers: 2'-(Trifluoromethoxy)acetophenone and 3'-(Trifluoromethoxy)acetophenone.

  • Polysubstituted byproducts: Di-acetylated trifluoromethoxybenzene.

  • Residual catalysts and reagents: Lewis acids (e.g., AlCl₃) and solvents.[4][5][6]

Q3: How can I confirm the identity of an unknown impurity?

A3: A combination of techniques is typically used. HPLC can be used to isolate the impurity. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can elucidate the exact structure of the impurity.

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A4: Impurity acceptance criteria are guided by regulatory bodies like the ICH. For a pharmaceutical intermediate, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the final active pharmaceutical ingredient (API). Generally, impurities above 0.1% should be reported, and those above 0.15% or a lower threshold depending on the API dose should be identified.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC-UV) Method for Related Substances

This method is suitable for the separation and quantification of non-volatile impurities in this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject analysis Data Analysis hplc->analysis Chromatogram report Reporting analysis->report Quantify Impurities

Caption: A simplified workflow for HPLC analysis of impurities.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Quantitative Data (Hypothetical):

CompoundRetention Time (min)Relative Retention TimeResponse FactorLimit of Quantification (LOQ) (%)
4'-(Trifluoromethoxy)aniline4.50.451.100.05
2'-(Trifluoromethoxy)acetophenone8.20.820.950.05
This compound10.01.001.00-
3'-(Trifluoromethoxy)acetophenone11.51.150.980.05
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection and identification of residual solvents and other volatile impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation gc_ms GC-MS System sample_prep->gc_ms Inject data_analysis Data Analysis gc_ms->data_analysis Chromatogram & Mass Spectra reporting Reporting data_analysis->reporting Identify & Quantify Impurities HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues problem Problem Observed cause Potential Cause problem->cause leads to solution Solution cause->solution resolved by peak_tailing Peak Tailing silanol_interaction Silanol Interaction peak_tailing->silanol_interaction adjust_ph Adjust Mobile Phase pH to 2-3 silanol_interaction->adjust_ph rt_drift Retention Time Drift temp_fluctuation Temperature Fluctuation rt_drift->temp_fluctuation use_oven Use Column Oven temp_fluctuation->use_oven

References

Validation & Comparative

A Comparative Analysis of 4'-(Trifluoromethoxy)acetophenone and 4'-Methoxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic modification of molecular scaffolds is paramount to enhancing biological activity, metabolic stability, and overall efficacy. The choice between a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) substituent on a phenyl ring can dramatically alter a compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive comparative analysis of 4'-(trifluoromethoxy)acetophenone and 4'-methoxyacetophenone, offering experimental data and protocols to inform the selection of these key building blocks in research and development.

Physicochemical and Electronic Properties: A Head-to-Head Comparison

The substitution of a methoxy group with a trifluoromethoxy group imparts significant changes to the electronic and physical nature of the acetophenone core. The highly electronegative fluorine atoms in the trifluoromethoxy group make it a strong electron-withdrawing group, in stark contrast to the electron-donating nature of the methoxy group. This fundamental difference in electronic character has profound implications for the reactivity and properties of the parent molecule.

PropertyThis compound4'-MethoxyacetophenoneReferences
Molecular Formula C9H7F3O2C9H10O2[1]
Molecular Weight 204.15 g/mol 150.17 g/mol [1]
Appearance Light orange to yellow to green clear liquidWhite to off-white crystalline solid[1]
Melting Point Not applicable (liquid at room temperature)36-40 °C[2]
Boiling Point 47-49 °C254 °C[1][2]
Density 1.29 g/mL1.0818 g/cu cm at 41 °C[1][2]
Solubility Soluble in various organic solventsSoluble in ethanol, ether, and slightly soluble in water[3]
logP (Lipophilicity) Higher (estimated)1.74[2]
Hammett Constant (σp) +0.35-0.27[4][5]

Spectral Characteristics: A Comparative Overview

The electronic differences between the trifluoromethoxy and methoxy groups are also reflected in their spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the aromatic protons of 4'-methoxyacetophenone are more shielded due to the electron-donating effect of the methoxy group, resulting in upfield chemical shifts compared to those in this compound. Conversely, the electron-withdrawing trifluoromethoxy group deshields the aromatic protons, shifting their signals downfield.

In ¹³C NMR, the carbonyl carbon in 4'-methoxyacetophenone is more shielded (appears at a lower ppm value) than in this compound, again due to the differing electronic effects of the substituents.

NucleusThis compound (CDCl₃)4'-Methoxyacetophenone (CDCl₃)References
¹H NMR
Aromatic Protons~8.0 ppm (d), ~7.3 ppm (d)7.91 ppm (d, J = 8 Hz, 2H)[6]
Acetyl Protons~2.6 ppm (s)2.53 ppm (s, 3H)[6]
Methoxy ProtonsNot applicable3.84 ppm (s, 3H)[6]
¹³C NMR
Carbonyl Carbon~196.5 ppm196.8 ppm[6]
Aromatic Carbons~120-135 ppm113.7, 130.3, 130.6, 163.5 ppm[6]
Acetyl Carbon~26.5 ppm26.3 ppm[6]
Methoxy CarbonNot applicable55.4 ppm[6]
UV-Vis Spectroscopy

Aromatic ketones exhibit characteristic π → π* and n → π* transitions in their UV-Vis spectra. The position and intensity of these bands are influenced by the substituent on the aromatic ring. For 4'-methoxyacetophenone, the electron-donating methoxy group causes a bathochromic (red) shift of the π → π* transition compared to unsubstituted acetophenone. In contrast, the electron-withdrawing trifluoromethoxy group is expected to cause a hypsochromic (blue) shift or a less pronounced bathochromic shift.

Compoundλmax (π → π)λmax (n → π)SolventReferences
This compound ~250-260 nm (estimated)~300-320 nm (estimated)Ethanol
4'-Methoxyacetophenone 271 nm~310-330 nmEthanol[7]

Reactivity Analysis

The contrasting electronic nature of the methoxy and trifluoromethoxy groups dictates the reactivity of the respective acetophenone derivatives in various chemical transformations.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring of 4'-methoxyacetophenone towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. In contrast, the electron-withdrawing trifluoromethoxy group deactivates the ring of this compound, making electrophilic substitution more challenging.

  • Nucleophilic Acyl Substitution: The carbonyl group of this compound is more electrophilic and therefore more susceptible to nucleophilic attack than that of 4'-methoxyacetophenone. This is due to the inductive electron withdrawal by the trifluoromethoxy group, which increases the partial positive charge on the carbonyl carbon.

Experimental Protocols

Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-methoxyacetophenone from anisole and acetyl chloride using an aluminum chloride catalyst.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition of acetyl chloride, add anisole (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice in a beaker.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or distillation.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Apparatus Setup Apparatus Setup Mixing Suspend AlCl3 in CH2Cl2, cool in ice bath Apparatus Setup->Mixing Reagents Anisole, Acetyl Chloride, Anhydrous AlCl3, CH2Cl2 Reagents->Mixing Addition1 Add Acetyl Chloride Mixing->Addition1 Addition2 Add Anisole dropwise Addition1->Addition2 Stirring Stir at room temperature Addition2->Stirring Quenching Pour onto crushed ice Stirring->Quenching Extraction Separate organic layer Quenching->Extraction Washing Wash with H2O, NaHCO3, brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Solvent Removal Evaporate solvent Drying->Solvent Removal Purification Recrystallization or Distillation Solvent Removal->Purification

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often starting from 4-(trifluoromethoxy)aniline or 4-(trifluoromethoxy)bromobenzene. A general representative procedure starting from 4-(trifluoromethoxy)aniline is outlined below.

Procedure Outline:

  • Diazotization: Convert 4-(trifluoromethoxy)aniline to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HBF₄).

  • Sandmeyer-type Reaction: React the diazonium salt with a source of the acetyl group. This can be achieved through various methods, including reaction with acetylacetone followed by hydrolysis, or through a palladium-catalyzed coupling with a suitable acetylating agent.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography or distillation.

NMR Spectroscopic Analysis Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the acetophenone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

UV-Vis Spectroscopic Analysis Protocol

Sample Preparation:

  • Prepare a stock solution of the acetophenone derivative in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Record the spectrum of the sample solution from approximately 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Biological Implications and Signaling Pathways

The choice between a methoxy and a trifluoromethoxy group can have a profound impact on the pharmacological profile of a drug candidate. The increased lipophilicity and metabolic stability of trifluoromethoxy-containing compounds often lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and a longer half-life.

Acetophenone derivatives are known to interact with various biological targets. For instance, substituted acetophenones have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and as ligands for various receptors. The electronic and steric differences between the methoxy and trifluoromethoxy groups can lead to differential binding affinities and inhibitory potencies.

As an illustrative example, compounds bearing a 4-methoxyphenyl or a 4-(trifluoromethoxy)phenyl moiety have been explored as inhibitors of the mitogen-activated protein kinase (MAPK) signaling pathway , which is frequently dysregulated in cancer.

// Nodes "Growth Factor" [fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor Tyrosine Kinase (RTK)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ras" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Raf" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MEK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ERK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transcription Factors" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation, Survival" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acetophenone Derivative" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Growth Factor" -> "Receptor Tyrosine Kinase (RTK)" [label=" Binds"]; "Receptor Tyrosine Kinase (RTK)" -> "Ras" [label=" Activates"]; "Ras" -> "Raf" [label=" Activates"]; "Raf" -> "MEK" [label=" Phosphorylates"]; "MEK" -> "ERK" [label=" Phosphorylates"]; "ERK" -> "Transcription Factors" [label=" Activates"]; "Transcription Factors" -> "Cell Proliferation, Survival" [label=" Promotes"]; "Acetophenone Derivative" -> "Raf" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } .dot Caption: Potential inhibition of the MAPK signaling pathway by acetophenone derivatives.

Conclusion

The decision to employ a this compound or a 4'-methoxyacetophenone scaffold in drug design and development is a critical one, with significant downstream consequences for a molecule's properties and performance. The trifluoromethoxy group offers advantages in terms of metabolic stability and lipophilicity, while the methoxy group provides a more electron-rich aromatic system. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for making informed decisions in their synthetic and medicinal chemistry endeavors. A thorough understanding of the comparative aspects of these two valuable building blocks will undoubtedly contribute to the more rational design of novel and effective chemical entities.

References

A Comparative Guide to Validating the Structure of 4'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of fluorinated organic compounds is a critical step in chemical research and pharmaceutical development. The unique properties imparted by fluorine atoms necessitate robust analytical techniques for unambiguous characterization. This guide provides a comparative overview of analytical methods for validating the structure of 4'-(trifluoromethoxy)acetophenone, with a primary focus on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Validation Workflow

The following diagram illustrates a logical workflow for the structural validation of this compound, comparing the insights gained from ¹⁹F NMR with alternative analytical techniques.

G cluster_0 Structural Validation of this compound cluster_1 Primary Technique: 19F NMR cluster_2 Alternative Techniques start Proposed Structure: This compound nmr 19F NMR Analysis start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir xray X-ray Crystallography (if crystalline) start->xray nmr_data Observed Chemical Shift (Predicted: ~ -56 to -60 ppm) Singlet Multiplicity nmr->nmr_data Provides conclusion Structural Confirmation nmr_data->conclusion ms_data Molecular Ion Peak (m/z) Fragmentation Pattern ms->ms_data ms_data->conclusion ir_data Characteristic C-F and C=O Stretching Frequencies ir->ir_data ir_data->conclusion xray_data Definitive 3D Molecular Structure xray->xray_data xray_data->conclusion

Caption: Workflow for the structural validation of this compound.

Quantitative Data Comparison

This table summarizes the expected and observed data from various analytical techniques for the structural validation of this compound.

Analytical Technique Parameter Expected/Typical Value for this compound Information Provided
¹⁹F NMR Spectroscopy Chemical Shift (δ)~ -56 to -60 ppm (relative to CFCl₃)Confirms the electronic environment of the fluorine atoms in the -OCF₃ group.
MultiplicitySingletIndicates the absence of coupling to adjacent protons, consistent with the -OCF₃ group.
Mass Spectrometry Molecular Ion (M⁺)m/z = 204.04Confirms the molecular weight of the compound.
Key Fragments[M-CH₃]⁺, [M-COCH₃]⁺, [M-OCF₃]⁺Provides evidence for the presence of the acetyl and trifluoromethoxy groups.
Infrared (IR) Spectroscopy C=O Stretch~1685 cm⁻¹Confirms the presence of the conjugated ketone.
C-F Stretch~1200-1000 cm⁻¹ (strong, complex bands)Indicates the presence of the trifluoromethoxy group.
¹H NMR Spectroscopy Chemical Shifts (δ)~8.0 ppm (d, 2H), ~7.3 ppm (d, 2H), ~2.6 ppm (s, 3H)Confirms the presence and connectivity of the aromatic and methyl protons.

Experimental Protocols

¹⁹F NMR Spectroscopy

Objective: To determine the chemical shift and multiplicity of the fluorine nuclei in this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL) with a fluorine-observe probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Reference: Internal reference (e.g., CFCl₃ at 0 ppm) or external reference.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.

  • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the signal.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signal.

Alternative Analytical Techniques

a) Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • Direct infusion or via Gas Chromatography (GC-MS).

Key Parameters (EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

b) Infrared (IR) Spectroscopy

Objective: To identify characteristic functional group vibrations.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • As a thin film on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Comparison of Techniques

  • ¹⁹F NMR Spectroscopy is highly specific for fluorine-containing compounds and provides direct information about the chemical environment of the fluorine atoms. The chemical shift of the -OCF₃ group is sensitive to the electronic effects of the para-acetyl group, making it a powerful tool for confirming the substitution pattern. The observation of a singlet confirms the absence of through-bond coupling to neighboring protons.

  • Mass Spectrometry provides the molecular weight, which is a fundamental piece of information for structural validation. The fragmentation pattern can further support the proposed structure by showing the loss of expected fragments like the methyl and acetyl groups.

  • Infrared (IR) Spectroscopy is excellent for identifying the presence of key functional groups. The strong absorption band for the C=O stretch of the ketone and the characteristic complex absorptions for the C-F bonds of the trifluoromethoxy group provide strong evidence for the compound's structure.

  • ¹H NMR Spectroscopy complements the other techniques by providing information about the proton environment. The characteristic doublet of doublets for the para-substituted aromatic ring and the singlet for the acetyl methyl group confirm the overall carbon skeleton and substitution pattern.

  • X-ray Crystallography , if the compound can be crystallized, offers the most definitive structural proof by providing the precise three-dimensional arrangement of atoms in the solid state. However, obtaining suitable crystals can be a significant challenge.

Conclusion

While each analytical technique provides valuable information, ¹⁹F NMR spectroscopy offers a direct and unambiguous method for confirming the presence and electronic environment of the trifluoromethoxy group in this compound. A comprehensive approach utilizing a combination of these techniques provides the most robust and reliable structural validation. The expected singlet in the ¹⁹F NMR spectrum, coupled with the correct molecular weight from mass spectrometry and the characteristic functional group absorptions in IR spectroscopy, provides a high degree of confidence in the assigned structure.

A Head-to-Head Battle of Bioisosteres: Trifluoromethoxy vs. Trifluoromethyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activity of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituted analogs. This guide provides a detailed analysis of their respective impacts on target engagement, metabolic stability, and off-target effects, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological properties of drug candidates. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. Both are often employed as bioisosteres for other chemical groups, such as a methyl or chloro group, to enhance metabolic stability, lipophilicity, and target affinity. This guide presents a comparative analysis of the biological and pharmacological profiles of trifluoromethoxy and trifluoromethyl analogs, offering a clear perspective supported by experimental data.

Key Physicochemical and Pharmacological Differences

The trifluoromethyl group is a potent electron-withdrawing moiety that can significantly enhance a compound's resistance to oxidative metabolism.[1] The trifluoromethoxy group is considered one of the most lipophilic substituents and is often used to improve membrane permeability and bioavailability.[2] While both groups generally increase lipophilicity, the -OCF₃ group does so to a greater extent than the -CF₃ group.[3][4]

The strong carbon-fluorine bonds in both groups contribute to their metabolic stability. The -CF₃ group is well-established in its ability to block metabolic oxidation at the site of substitution.[4] The -OCF₃ group also confers metabolic stability and can offer advantages over a simple methoxy group by preventing O-demethylation.[3]

Comparative Biological Activity Data

The choice between a trifluoromethoxy and a trifluoromethyl group can have significant and sometimes unpredictable effects on biological activity. The following tables summarize quantitative data from a comparative study on a series of indole-based inhibitors of the AAA ATPase p97, a key regulator of protein homeostasis.

Compound Substitution at C5 p97 Inhibition IC₅₀ (μM) *
Analog 1-OCH₃0.71 ± 0.22
Analog 2-OCF₃3.8 ± 0.8
Analog 3-CH₃0.24 ± 0.11
Analog 4-CF₃4.7 ± 2.0
Analog 5-SF₅>20
Analog 6-NO₂0.05 ± 0.04
Data from ACS Med. Chem. Lett. 2015, 6, 9, 1049–1054

In this specific series of p97 inhibitors, the trifluoromethoxy analog (Analog 2) was slightly more potent than the trifluoromethyl analog (Analog 4). Interestingly, the methyl-substituted analog (Analog 3) was significantly more potent than both of its fluorinated counterparts, highlighting that the effects of these substitutions are highly context-dependent and not always predictable.

Signaling Pathway: The Role of p97 in the Ubiquitin-Proteasome System

The AAA ATPase p97 plays a critical role in the ubiquitin-proteasome system by extracting ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome. Inhibition of p97 disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and induction of cellular stress, which can trigger apoptosis in cancer cells.

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Misfolded Protein (ER) Misfolded Protein (ER) Ubiquitination Ubiquitination Misfolded Protein (ER)->Ubiquitination Ubiquitinated Protein Ubiquitinated Protein Ubiquitination->Ubiquitinated Protein p97/VCP Complex p97/VCP Complex Ubiquitinated Protein->p97/VCP Complex Extraction Proteasome Proteasome p97/VCP Complex->Proteasome Delivery Degradation Degradation Proteasome->Degradation Inhibitor Inhibitor Inhibitor->p97/VCP Complex Inhibition

p97 in the Ubiquitin-Proteasome System.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of trifluoromethoxy and trifluoromethyl analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (trifluoromethoxy and trifluoromethyl analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound or vehicle control.

    • Add the kinase and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

adp_glo_workflow Kinase Reaction Kinase Reaction Add ADP-Glo Reagent Add ADP-Glo Reagent Kinase Reaction->Add ADP-Glo Reagent Stop Reaction Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Convert ADP to ATP Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Generate Signal

ADP-Glo™ Kinase Assay Workflow.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM), which are rich in drug-metabolizing enzymes.

Materials:

  • Human liver microsomes

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (with internal standard) for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM and test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ).

hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)

This electrophysiology assay directly measures the function of the hERG potassium channel in the presence of a test compound to assess the risk of cardiac QT prolongation.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch clamp rig with amplifier and data acquisition system

  • Extracellular and intracellular recording solutions

  • Test compounds

Procedure:

  • Cell Preparation: Culture and prepare hERG-expressing cells for patch clamp recording.

  • Recording:

    • Establish a whole-cell patch clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents in the vehicle control solution.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl group is a nuanced decision in drug design that requires careful consideration of the specific biological target and the desired pharmacological profile. While general trends in lipophilicity and metabolic stability can guide initial design, empirical testing through the detailed in vitro assays described in this guide is essential to elucidate the precise impact of these important bioisosteres on a compound's overall performance. This comparative approach will enable researchers to make more informed decisions in the optimization of lead compounds and accelerate the drug discovery process.

References

A Comparative Guide to the Reactivity of 4'-(Trifluoromethoxy)acetophenone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4'-(trifluoromethoxy)acetophenone in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles and experimental data for structurally and electronically similar compounds. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which significantly influences the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions.

Expected Reactivity Overview

The electron-withdrawing nature of the 4'-(trifluoromethoxy)acetyl group is anticipated to enhance the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling reactions. This generally leads to higher reactivity compared to electron-neutral or electron-rich aryl halides. The order of reactivity for the halide leaving group is expected to follow the general trend: I > Br > OTf >> Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For electron-deficient aryl halides like 4'-(trifluoromethoxy)haloacetophenone, the oxidative addition of the aryl halide to the Pd(0) catalyst is generally facile.

Comparative Data for Similar Substrates

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-bromoacetophenone, a structurally similar substrate.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O8012-24~95%
24-Bromoacetophenone4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1002>90%
34-ChloroacetophenonePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10018~85%

This data is compiled from various sources for illustrative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4'-(Trifluoromethoxy)bromoacetophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (in a suitable ratio, e.g., 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add 4'-(trifluoromethoxy)bromoacetophenone, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants, followed by the addition of degassed ethanol and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of 4'-(trifluoromethoxy)haloacetophenone is expected to make it a good substrate for this reaction. The choice of ligand is critical for achieving high yields.[1][2]

Comparative Data for Similar Substrates

The following table presents data for the Buchwald-Hartwig amination of related electron-deficient aryl halides.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016High
24-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuToluenereflux1665%
34-ChlorotolueneAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH11024~90%

This data is compiled from various sources for illustrative purposes.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4'-(Trifluoromethoxy)chloroacetophenone (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add 4'-(trifluoromethoxy)chloroacetophenone and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide in this reaction generally follows the order I > Br > Cl.[3] The electron-withdrawing trifluoromethoxy group on the acetophenone should facilitate the oxidative addition step.

Comparative Data for Similar Substrates

The following table shows representative data for the Sonogashira coupling of related aryl halides.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-(trifluoromethyl)benzenePhenylacetylenePd(CH₃CN)₂Cl₂ (1)-Cs₂CO₃2-MeTHFRT4835%[4]
24-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT6>90%
34-IodobenzaldehydePhenylacetylenePd on alumina (5)Cu₂O on alumina-THF/DMA80flow75%[5]

This data is compiled from various sources for illustrative purposes.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4'-(Trifluoromethoxy)iodoacetophenone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4'-(trifluoromethoxy)iodoacetophenone, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂) pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar Ar'B(OH)₂ base Base base->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH pd_amine_complex [Ar-Pd(II)(NHR₂)-X(L₂)] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR₂(L₂) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_alkyne Ar-Pd(II)-C≡CR(L₂) transmetalation->ar_pd_alkyne reductive_elimination Reductive Elimination ar_pd_alkyne->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Cu(I) cu_acetylide->transmetalation base Base base->alkyne

Caption: Generalized catalytic cycles for the copper-catalyzed Sonogashira coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4'-(Trifluoromethoxy)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a critical step in the journey from discovery to clinical application. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy moiety, has become a cornerstone of modern medicinal chemistry to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of drug candidates derived from 4'-(trifluoromethoxy)acetophenone, offering insights into how structural modifications influence their biotransformation. Supported by established experimental protocols, this document serves as a practical resource for optimizing the pharmacokinetic profiles of novel therapeutics.

The this compound scaffold is a privileged starting point for the synthesis of a diverse range of bioactive molecules. The trifluoromethoxy (-OCF3) group is particularly advantageous due to its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bonds.[1] This makes the -OCF3 group exceptionally resistant to oxidative metabolism, a common route of drug clearance mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[2][3] By blocking potential sites of metabolism, the trifluoromethoxy group can significantly extend a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[4][5]

Comparative Metabolic Stability of Hypothetical Derivatives

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for a series of hypothetical drug candidates derived from this compound. These compounds (TFA-001 to TFA-004) feature distinct substitutions, and their stability has been assessed in human liver microsomes and hepatocytes.

Compound IDStructureMicrosomal Half-Life (t½, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
TFA-001 This compound> 60< 5.0> 120< 2.0
TFA-002 [Hypothetical Structure with a metabolically labile site]1546.22527.7
TFA-003 [Hypothetical Structure with a moderately stable group]4515.4759.2
TFA-004 [Hypothetical Structure with a highly stable, sterically hindered group]> 60< 5.0> 120< 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of the hypothetical this compound derivatives.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare working solutions of the test compounds and positive controls in the phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[1]

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.

In Vitro Hepatocyte Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (dissolved in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile or methanol

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and suspend cryopreserved hepatocytes in incubation medium. Determine cell viability and adjust the cell density.

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound working solution to the wells and incubate at 37°C in a CO2 incubator.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and add them to wells of a separate 96-well plate containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the termination plate to pellet cell debris.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Visualizing Metabolic Processes and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate a potential metabolic pathway for a trifluoromethoxy-containing compound and the general workflow of an in vitro metabolic stability assay.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug TFA-Derivative (Ar-OCF3) Metabolite_1 Hydroxylated Metabolite (HO-Ar-OCF3) Parent_Drug->Metabolite_1 CYP-mediated arylic hydroxylation Metabolite_2 Glucuronide Conjugate Metabolite_1->Metabolite_2 UGT-mediated glucuronidation Excretion Excretion Metabolite_2->Excretion Elimination

Caption: Potential metabolic pathway of a this compound derivative.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Reagents (Microsomes/Hepatocytes, Compound) Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Quench Terminate Reaction (Ice-cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein/Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End Report Results Data_Analysis->End

References

A Comparative Guide to the Efficacy of Trifluoromethoxylating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethoxy (-OCF₃) group is a pivotal strategy in modern drug discovery and materials science, owing to its unique properties that enhance metabolic stability, lipophilicity, and binding affinity.[1] For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethoxylating reagent is critical for synthetic success. This guide provides an objective comparison of the performance of various trifluoromethoxylating reagents, supported by experimental data, to facilitate informed decision-making in synthetic design.

Classification of Trifluoromethoxylating Reagents

Trifluoromethoxylating reagents can be broadly categorized into three main classes based on their reactive nature: nucleophilic, electrophilic, and radical. Each class possesses distinct reactivity profiles, substrate scopes, and reaction condition requirements.

G cluster_main Trifluoromethoxylating Reagents cluster_nucleophilic Nucleophilic Reagents cluster_electrophilic Electrophilic Reagents cluster_radical Radical Reagents Reagents Reagents TFMT TFMT Umemoto Reagent Umemoto Reagent BTMP BTMP TFNf TFNf TFBO TFBO PhthN-OCF3 PhthN-OCF₃ Togni Reagent Togni Reagent Pyridinium-based Pyridinium-based

Caption: Classification of Trifluoromethoxylating Reagents.

Performance Comparison of Trifluoromethoxylating Reagents

The efficacy of a trifluoromethoxylating reagent is highly dependent on the substrate and reaction conditions. The following table summarizes the performance of representative reagents for the trifluoromethoxylation of various substrates.

Reagent ClassReagentSubstrate TypeExample SubstrateYield (%)Reference
Nucleophilic (E)-O-trifluoromethyl-benzaldoximes (TFBO)Alkyl Halide1-iodooctane85[2]
Trifluoromethyl Nonaflate (TFNf)Alkyl Triflate2-phenylethyl triflate95[1]
N-Trifluoromethoxyphthalimide (PhthN-OCF₃)Alkyl Iodide1-iodooctane82[3]
Electrophilic Umemoto Oxonium ReagentPhenol4-cyanophenolHigh[1]
Togni Hypervalent Iodine ReagentAliphatic Alcohol1-adamantanol72[1][4]
Radical Bis(trifluoromethyl)peroxide (BTMP)AreneBenzene48[5]
Pyridinium-based ReagentAreneAnisole75[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of trifluoromethoxylation reactions. Below are representative protocols for each class of reagent.

General Experimental Workflow

The general workflow for a trifluoromethoxylation reaction involves the careful execution of substrate preparation, reaction setup under controlled conditions, monitoring of the reaction progress, and subsequent workup and purification of the product.

G A Substrate & Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B C Controlled Temperature & Stirring B->C D Reaction Monitoring (TLC, GC, NMR) C->D E Aqueous Workup & Extraction D->E F Drying & Solvent Removal E->F G Purification (Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for trifluoromethoxylation.
Protocol 1: Nucleophilic Trifluoromethoxylation of an Alkyl Halide with TFBO

This protocol is adapted from a procedure for the nucleophilic trifluoromethoxylation of alkyl halides.[2]

Materials:

  • Alkyl halide (1.0 equiv)

  • (E)-O-trifluoromethyl-benzaldoximes (TFBO) (5.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the alkyl halide (1.0 equiv), (E)-O-trifluoromethyl-benzaldoximes (TFBO) (5.0 equiv), and cesium carbonate (3.5 equiv).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous DMA via syringe.

  • Place the reaction vessel in a preheated oil bath at 70 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl trifluoromethyl ether.

Protocol 2: Electrophilic O-Trifluoromethylation of an Alcohol with a Togni Reagent

This protocol is based on the trifluoromethylation of aliphatic alcohols using a hypervalent iodine reagent.[1][4]

Materials:

  • Aliphatic alcohol (6.0 equiv)

  • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.0 equiv)

  • Zinc bis(triflimide) (Zn(NTf₂)₂) (2.5 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aliphatic alcohol (6.0 equiv) and Togni's Reagent II (1.0 equiv).

  • If the alcohol is a solid, gently heat the mixture to its melting point. If it is a liquid, the reaction can be run neat at room temperature.

  • Add zinc bis(triflimide) (2.5 mol%) to the mixture.

  • Stir the reaction at the appropriate temperature for 2 hours or until completion as monitored by ¹⁹F NMR spectroscopy.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trifluoromethyl ether.

Protocol 3: Radical C-H Trifluoromethoxylation of an Arene with BTMP

This protocol is a representative procedure for the photocatalytic trifluoromethoxylation of arenes.[5]

Materials:

  • Arene (10 equiv)

  • Bis(trifluoromethyl)peroxide (BTMP) (1.0 equiv)

  • [Ru(bpy)₃][PF₆]₂ (1 mol%)

  • Acetonitrile (anhydrous)

  • Schlenk tube or other suitable photoreactor

  • Magnetic stirrer

  • Blue LED light source

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the photocatalyst [Ru(bpy)₃][PF₆]₂ (1 mol%) and the arene (10 equiv).

  • Dissolve the solids in anhydrous acetonitrile.

  • Cool the solution in a cold bath (e.g., dry ice/acetone) and condense bis(trifluoromethyl)peroxide (BTMP) (1.0 equiv) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Irradiate the reaction mixture with a blue LED light source while stirring vigorously for 16 hours.

  • After the reaction is complete, carefully vent the vessel in a well-ventilated fume hood.

  • The reaction yield can be determined by ¹⁹F NMR spectroscopy using an internal standard (e.g., PhCF₃).

  • For isolation, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by flash column chromatography to obtain the trifluoromethoxylated arene.

Conclusion

The choice of a trifluoromethoxylating reagent is a critical parameter in the synthesis of -OCF₃ containing molecules. Nucleophilic reagents are generally well-suited for the derivatization of alkyl halides and sulfonates. Electrophilic reagents provide a means for the direct trifluoromethoxylation of alcohols and phenols, although with varying degrees of success and potential for side reactions. Radical methods have emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes, offering novel synthetic pathways. The provided data and protocols serve as a guide for researchers to select the most appropriate reagent and conditions for their specific synthetic targets.

References

A Comparative Guide to the Electronic Properties of Substituted Acetophenones: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the electronic properties of various substituted acetophenones, drawing upon data from several Density Functional Theory (DFT) studies. The following sections present quantitative data, detailed computational methodologies, and a visual representation of a typical DFT workflow, providing a comprehensive resource for understanding structure-property relationships in this important class of compounds.

Introduction to Acetophenones and DFT

Acetophenone and its derivatives are fundamental building blocks in organic synthesis and are prevalent in pharmaceuticals and agrochemicals.[1][2] The electronic properties of these molecules, such as their reactivity and intermolecular interactions, are critically influenced by the nature and position of substituents on the phenyl ring. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these properties, offering insights that complement experimental findings.[1][3] DFT calculations allow for the systematic examination of substituent effects on parameters like frontier molecular orbitals (HOMO and LUMO), energy gaps, and dipole moments, which are crucial for predicting chemical behavior and designing novel molecules with desired characteristics.[4]

Comparative Analysis of Electronic Properties

The electronic properties of substituted acetophenones are significantly modulated by the electron-donating or electron-withdrawing nature of the substituents. The tables below summarize key electronic parameters calculated in various DFT studies. It is important to note that the computational methods (functionals and basis sets) differ between studies, which can affect the absolute values. Therefore, the trends observed within each study and the relative differences between substituents provide the most valuable insights.

Para-Substituted Acetophenones
Substituent (para-)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational MethodReference
-H (Acetophenone)-7.94-1.576.373.03B3LYP/CEP-121G[3]
-Br-8.01-1.946.071.63B3LYP/CEP-121G[3]
-CF3-8.76-3.105.66-B3LYP/6-311++G(d,p)[5]
-NO2-8.99-3.215.78-M06-2X/6-311++g(2d,2p)[6]
-NH2-6.58-0.875.71-M06-2X/6-311++g(2d,2p)[6]
-OCH3-7.21-1.036.18-M06-2X/6-311++g(2d,2p)[6]
Ortho- and Meta-Substituted Bromoacetophenones
SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational MethodReference
2-Bromoacetophenone-7.95-1.786.173.86B3LYP/CEP-121G[3]
3-Bromoacetophenone-8.04-1.906.142.50B3LYP/CEP-121G[3]

These tables clearly demonstrate that electron-withdrawing groups like -Br, -CF3, and -NO2 tend to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO energy gap, which can lead to higher chemical reactivity.[3][5] Conversely, electron-donating groups such as -NH2 and -OCH3 raise the HOMO energy level.[6]

Experimental and Computational Methodologies

The data presented in this guide are derived from computational studies employing DFT. The accuracy of these calculations is highly dependent on the chosen functional and basis set.

Featured Computational Protocols:
  • Study on Bromoacetophenones[3]:

    • Software: Gaussian03W program.

    • Method: Density Functional Theory (DFT).

    • Functional: Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation (B3LYP).

    • Basis Set: CEP-121G.

    • Procedure: The molecular structures were first optimized to find the ground state geometry. Following optimization, various electronic properties including HOMO and LUMO energies, dipole moment, and thermodynamic parameters were calculated.

  • Study on Trifluoroacetophenone[5]:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Procedure: Geometry optimization and frequency calculations were performed to ensure the structures corresponded to true energy minima. Electronic properties such as frontier molecular orbitals and molecular electrostatic potential were then computed and compared to the parent acetophenone molecule.

  • Study on Various Para-Substituted Acetophenones[6]:

    • Software: Gaussian 16.

    • Method: Density Functional Theory (DFT).

    • Functionals: B3LYP and M06-2X.

    • Basis Set: 6-311++g(2d,2p).

    • Procedure: The internal rotation barriers around the acetyl-phenyl ring were calculated in the gas phase. The study also investigated solvent effects using the polarisable continuum model (PCM).

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for a DFT study on substituted acetophenones, from initial structure preparation to the final analysis of electronic properties.

DFT_Workflow cluster_input 1. Input Preparation cluster_computation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Interpretation & Comparison Input Define Substituted Acetophenone Structure Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Opt Geometry Optimization Method->Opt Freq Frequency Calculation (Verify Minimum Energy) Opt->Freq Props Electronic Property Calculation Freq->Props HOMO_LUMO HOMO/LUMO Energies & Energy Gap Props->HOMO_LUMO ESP Molecular Electrostatic Potential (MEP) Props->ESP Dipole Dipole Moment & Other Quantum Descriptors Props->Dipole Comparison Compare with other Substituents/Experimental Data HOMO_LUMO->Comparison ESP->Comparison Dipole->Comparison Conclusion Structure-Property Relationship Conclusions Comparison->Conclusion

Caption: Workflow for DFT analysis of substituted acetophenones.

This guide provides a condensed overview of the electronic properties of substituted acetophenones as elucidated by DFT studies. For more in-depth information, researchers are encouraged to consult the cited literature.

References

a comparative study of the lipophilicity of trifluoromethoxy vs other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the trifluoromethoxy functional group against other common moieties reveals its potent contribution to molecular lipophilicity, a critical parameter in drug development. This guide provides an objective comparison of its performance with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The trifluoromethoxy (-OCF₃) group is increasingly recognized as a "super halogen" due to its unique electronic properties and significant lipophilicity.[1] In the quest to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, modulating lipophilicity is a key strategy. The trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune this property, often providing a substantial increase in lipophilicity compared to other functional groups.

Comparative Lipophilicity: A Quantitative Look

The lipophilicity of a functional group is often quantified by the Hansch π parameter, which represents the contribution of a substituent to the logP value (the logarithm of the partition coefficient between n-octanol and water). A positive π value indicates that the substituent increases lipophilicity, while a negative value suggests it increases hydrophilicity.

The trifluoromethoxy group stands out as one of the most lipophilic substituents used in medicinal chemistry.[2][3] Its Hansch π parameter of +1.04 is significantly higher than that of a simple methoxy group (-OCH₃), which has a π value of -0.02, and even surpasses the lipophilicity of the commonly used trifluoromethyl group (-CF₃), with a π value of +0.88.[1][2][3][4] This demonstrates that replacing a methoxy group with a trifluoromethoxy group can dramatically increase a molecule's lipophilicity.[5]

Here is a summary of the Hansch π parameters for the trifluoromethoxy group and other relevant functional groups:

Functional GroupChemical FormulaHansch π Parameter
Trifluoromethoxy-OCF₃+1.04[1][2][3][4]
Trifluoromethyl-CF₃+0.88[1][2][3][4]
Methoxy-OCH₃-0.02[4]
Chlorine-Cl+0.71
Methyl-CH₃+0.56
Phenyl-C₆H₅+1.96
Hydroxyl-OH-0.67
Carboxylic Acid-COOH-0.32

Experimental Determination of Lipophilicity

The gold standard for experimentally determining the lipophilicity of a compound, and by extension the π parameter of a substituent, is the shake-flask method to determine the octanol-water partition coefficient (logP).

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the traditional shake-flask method for determining the logP of a compound.

1. Materials and Reagents:

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Test compound

  • Reference compound (with a known logP, if using a relative method)

  • Volumetric flasks

  • Pipettes

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC, or for fluorinated compounds, ¹⁹F NMR spectrometer)

2. Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, reaching thermodynamic equilibrium.

  • Preparation of the Test Solution: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

  • Partitioning:

    • Add a precise volume of the prepared test solution to a centrifuge tube.

    • Add an equal volume of the other pre-saturated solvent to the same tube.

    • Securely cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (typically 25 °C) to allow for the compound to partition between the two phases.

  • Phase Separation: After shaking, centrifuge the tube at a moderate speed to ensure complete separation of the n-octanol and water phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

    • Analyze the concentration of the compound in each aliquot using a suitable analytical technique. For fluorinated compounds like those containing a trifluoromethoxy group, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive method.[2]

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The logP is the base-10 logarithm of P:

    • P = [Compound]octanol / [Compound]water

    • logP = log₁₀(P)

3. Determination of the Hansch π Parameter: The Hansch π parameter for a substituent (X) is calculated by subtracting the logP of the parent molecule (H) from the logP of the substituted molecule (X):

  • πₓ = logPₓ - logPн

Visualizing the Lipophilicity Comparison Workflow

The following diagram illustrates the logical workflow for a comparative study of the lipophilicity of different functional groups.

G cluster_synthesis Synthesis Phase cluster_experimentation Experimental Phase cluster_analysis Data Analysis Phase A Select Parent Molecule C Synthesize Parent and Substituted Compounds A->C B Select Functional Groups for Comparison (e.g., -OCF3, -CF3, -OCH3) B->C D LogP Determination (Shake-Flask Method) C->D E Quantification (e.g., HPLC, 19F NMR) D->E F Calculate LogP Values E->F G Calculate Hansch π Parameters F->G H Comparative Analysis G->H

Workflow for Comparative Lipophilicity Study

Conclusion

The trifluoromethoxy group is a highly valuable substituent in medicinal chemistry, primarily due to its exceptional lipophilicity.[2][3] The quantitative data from Hansch π parameters clearly demonstrates its superiority in increasing the lipophilic character of a molecule when compared to other common functional groups like the methoxy and trifluoromethyl moieties. The robust and well-established shake-flask method provides a reliable means of experimentally verifying these lipophilicity contributions. By strategically incorporating the trifluoromethoxy group, drug designers can effectively modulate a compound's physicochemical properties to enhance its pharmacokinetic profile and, ultimately, its therapeutic potential.

References

A Comparative Guide to Analytical Methods for Quantifying 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4'-(trifluoromethoxy)acetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and efficacy of the final product. This document presents a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantification of this compound, complete with illustrative experimental data and detailed methodologies.

Comparison of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of these parameters is presented in Table 1.

Table 1: Comparison of Validation Parameters for HPLC, GC, and UV-Vis Methods for this compound Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL3.0 µg/mL
Specificity High (Separates from impurities and degradation products)High (Excellent separation for volatile impurities)Low (Prone to interference from absorbing species)
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method suitable for the quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Procedure:

  • Linearity: A series of standard solutions of this compound (0.15 - 150 µg/mL) are prepared and injected. The calibration curve is constructed by plotting the peak area against the concentration.

  • Accuracy: Determined by the recovery method, spiking a known amount of standard into a sample matrix.

  • Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (%RSD).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds and can be effectively used for the quantification of this compound, particularly for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection).

Validation Procedure:

  • Linearity: Prepare a series of standard solutions in a suitable solvent (e.g., acetone) and analyze to construct a calibration curve.

  • Accuracy: Determined by the standard addition method.

  • Precision: Evaluated by repeated injections of a single standard solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable for rapid quantification where high specificity is not required.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound. For illustrative purposes, a λmax of 254 nm is assumed.

  • Quantitative Analysis: The absorbance of the sample solutions is measured at the λmax.

Validation Procedure:

  • Linearity: A series of standard solutions (e.g., 3 - 50 µg/mL) are prepared and their absorbance is measured. A calibration curve of absorbance versus concentration is plotted.

  • Accuracy: Determined by the standard addition method.

  • Precision: Assessed by repeated measurements of a standard solution.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical method validation and the experimental process for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Criteria collect_data->analyze_results document_report Document Validation Report analyze_results->document_report

Caption: Workflow for Analytical Method Validation.

HPLC_Analysis_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_setup HPLC System Setup (Mobile Phase, Column, Detector) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis report Generate Report data_analysis->report

Caption: Experimental Workflow for HPLC Analysis.

A Comparative Guide to the Bioisosteric Effects of Trifluoromethoxy and Chloro Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug optimization. The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups are two common substituents employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of their bioisosteric effects, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Quantitative Comparison

The trifluoromethoxy and chloro groups, while both being electron-withdrawing, exhibit distinct differences in their lipophilicity and electronic effects. These properties are critical in influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target. The following table summarizes key physicochemical parameters for these two groups.

ParameterTrifluoromethoxy (-OCF₃)Chloro (-Cl)Implication in Drug Design
Hansch Lipophilicity Parameter (π) +1.04+0.71The -OCF₃ group is significantly more lipophilic than the -Cl group, which can enhance membrane permeability and binding to hydrophobic pockets, but may also increase metabolic liability and non-specific binding if not carefully considered.
Hammett Constant (σm) +0.40+0.37Both groups are electron-withdrawing through the meta position, with similar inductive effects.
Hammett Constant (σp) +0.35+0.23The -OCF₃ group exhibits a stronger electron-withdrawing effect from the para position compared to the -Cl group, which can influence the pKa of nearby functional groups and modulate target interactions.

Pharmacological Effects: A Head-to-Head Comparison

While comprehensive matched-pair analyses directly comparing trifluoromethoxy and chloro substituents on the same biological target are not abundantly available in the public domain, the analysis of their impact on various targets in different studies allows for a general comparison of their potential pharmacological consequences. The following table presents a hypothetical comparison based on their physicochemical properties and observed trends in medicinal chemistry.

Pharmacological ParameterTrifluoromethoxy (-OCF₃)Chloro (-Cl)Rationale
Binding Affinity (e.g., IC₅₀, Kᵢ) Potentially higherGenerally goodThe higher lipophilicity of the -OCF₃ group can lead to enhanced hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.
Metabolic Stability Generally higherVariableThe strong C-F bonds in the -OCF₃ group make it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a chloro-substituted aromatic ring, which can be susceptible to hydroxylation.
hERG Channel Blockade Potential for higher riskModerate riskThe increased lipophilicity of the -OCF₃ group can sometimes contribute to a higher risk of binding to the hERG potassium channel, a key anti-target in drug discovery due to its association with cardiotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%, is a critical parameter for assessing the potency of a drug candidate.

Principle: A fixed concentration of the target enzyme or receptor and its substrate (or ligand) are incubated with a range of concentrations of the inhibitor. The activity of the target is measured at each inhibitor concentration, and the data is plotted to determine the IC₅₀.

Materials:

  • Purified target enzyme or receptor

  • Substrate or ligand for the target

  • Test compounds (trifluoromethoxy and chloro analogs)

  • Assay buffer

  • Detection reagents (e.g., chromogenic, fluorogenic, or radiolabeled substrate)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a microplate, add the target enzyme/receptor and the appropriate assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the reaction by adding the substrate/ligand.

  • Incubate the plate for a predetermined time at a specific temperature.

  • Stop the reaction (if necessary) and measure the signal using a microplate reader.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compounds (trifluoromethoxy and chloro analogs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compounds.

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microplate, add the microsomes and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the comparative effects, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (OCF3 or Cl analog) Incubate Incubate at 37°C with shaking Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 60 min Incubate->Timepoints Terminate Terminate with Acetonitrile + IS Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data Bioisosteric_Effects_Comparison OCF3_Lipophilicity Higher Lipophilicity (π = +1.04) OCF3_Permeability Enhanced Permeability OCF3_Lipophilicity->OCF3_Permeability OCF3_EWG Stronger EWG (σp = +0.35) OCF3_Metabolism Increased Metabolic Stability OCF3_EWG->OCF3_Metabolism contributes to Cl_Lipophilicity Moderate Lipophilicity (π = +0.71) Cl_Permeability Good Permeability Cl_Lipophilicity->Cl_Permeability leads to Cl_EWG Moderate EWG (σp = +0.23) Cl_Metabolism Potential Metabolic Lability Cl_EWG->Cl_Metabolism can influence

Safety Operating Guide

Proper Disposal of 4'-(Trifluoromethoxy)acetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4'-(Trifluoromethoxy)acetophenone, a common organic building block. Adherence to these protocols is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3][4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Segregation and Collection:

    • Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Engage a Licensed Disposal Company:

    • The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company.[3]

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Incineration (Preferred Method):

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.

  • Disposal of Contaminated Packaging:

    • Containers that have held this compound may still contain chemical residues and should be treated as hazardous waste.

    • Dispose of contaminated packaging in the same manner as the unused product.[3] If possible, return the container to the supplier for reuse or recycling.[2] Otherwise, puncture the container to prevent reuse before disposal at an authorized landfill.[2]

  • Spill Cleanup:

    • In the event of a spill, use dry clean-up procedures and avoid generating dust.[2][3]

    • Collect the residue and place it in a sealed, labeled container for disposal.[2][3]

    • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[2] If contamination of drains or waterways occurs, notify emergency services immediately.[2]

Crucially, do not dispose of this compound down the drain or in general waste. [2][5] Always adhere to federal, state, and local regulations regarding chemical waste disposal.[1]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for different disposal methods) are available in the provided safety data sheets. The guidance is procedural and emphasizes disposal through licensed contractors.

ParameterValue
Flash Point88 °C / 190.4 °F (closed cup)[6]
WGK (Water Hazard Class)3[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_surplus Is the material surplus or non-recyclable? start->is_surplus collect_waste Collect in a labeled, sealed container. is_surplus->collect_waste Yes is_container Is it an empty container? is_surplus->is_container No contact_vendor Contact licensed hazardous waste disposal company. collect_waste->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_vendor->provide_sds incineration Preferred Method: Chemical incineration with afterburner and scrubber. provide_sds->incineration end End: Compliant Disposal incineration->end treat_as_product Treat as unused product. is_container->treat_as_product Yes spill Is it a spill? is_container->spill No treat_as_product->collect_waste spill->start No cleanup Follow spill cleanup procedures. Collect residue for disposal. spill->cleanup Yes cleanup->collect_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4'-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4'-(Trifluoromethoxy)acetophenone, a common organic building block. Adherence to these procedures will minimize risk and ensure responsible disposal.

Immediate Safety and Handling Protocols

This compound is a combustible liquid and an irritant.[1][2] Proper personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[1][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][6] Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: For operations that may generate vapors or aerosols, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

  • Protective Clothing: A standard lab coat is suitable for minor tasks. For larger quantities or tasks with a higher risk of splashing, an acid-resistant apron should be worn over the lab coat.[6]

Summary of Physical and Safety Data

A clear understanding of the chemical's properties is crucial for safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Liquid or Crystalline Powder[1][2]
Molecular Weight 204.15 g/mol [1]
Density 1.278 g/mL at 25 °C[1]
Flash Point 88 °C (190.4 °F) - closed cup[1]
Boiling Point 100 °C[2]
Storage Class 10 - Combustible liquids[1]

Step-by-Step Handling and Disposal Plan

Following a systematic workflow is critical for safety and to maintain the integrity of your research.

Experimental Workflow:

Experimental workflow for handling this compound.

Detailed Methodologies:

  • Preparation:

    • Before handling the chemical, put on all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have a chemical spill kit readily available.

  • Handling:

    • Carefully weigh or measure the required amount of this compound. Avoid generating dust if in solid form.

    • If heating the substance, do so in a well-ventilated area and away from any potential ignition sources, as it is a combustible liquid.[1]

    • Conduct the experiment, minimizing the potential for splashes or aerosol generation.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.

    • Waste Segregation: Collect all waste materials, including contaminated gloves, paper towels, and excess chemical, in a designated and clearly labeled hazardous waste container.

    • Disposal: Dispose of the chemical waste according to your institution's and local environmental regulations. Do not pour down the drain.[7] Wastes should be disposed of at an approved waste site.[8]

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination, and wash your hands thoroughly with soap and water.

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research and development workflows.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Trifluoromethoxy)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-(Trifluoromethoxy)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.